Levobetaxolol Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2000 and has 2 investigational indications.
See also: Levobetaxolol (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDPSNLJFOQTRK-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151321 | |
| Record name | Levobetaxolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116209-55-3 | |
| Record name | Levobetaxolol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116209553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levobetaxolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOBETAXOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MR4W4O06J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Levobetaxolol hydrochloride mechanism of action in glaucoma
An In-depth Technical Guide on the Core Mechanism of Action of Levobetaxolol Hydrochloride in Glaucoma
Introduction
This compound is a cardioselective β1-adrenergic receptor antagonist utilized in the management of chronic open-angle glaucoma and ocular hypertension.[1][2][3] As the active S-isomer of the racemic mixture betaxolol, levobetaxolol is formulated as a topical ophthalmic suspension for the reduction of elevated intraocular pressure (IOP).[1][4] Elevated IOP is a primary risk factor for the progressive optic nerve damage and visual field loss characteristic of glaucoma.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental validation of levobetaxolol's action in glaucoma, intended for researchers, scientists, and professionals in drug development.
Primary Mechanism of Action: Reduction of Aqueous Humor Production
The principal mechanism by which levobetaxolol lowers IOP is through the suppression of aqueous humor production by the ciliary body epithelium.[1][5][6][7] This is achieved primarily through the blockade of β-adrenergic receptors located in the ciliary processes.
β-Adrenergic Receptor Antagonism
Aqueous humor production is partly mediated by the stimulation of β-adrenergic receptors in the non-pigmented ciliary epithelial cells, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent aqueous formation.[1][8] While β2-receptors are predominant in the ciliary body and trabecular meshwork, β1-receptors are also present and functional.[1] Levobetaxolol is a potent and selective antagonist of β1-adrenergic receptors.[3][4][8][9] By blocking these receptors, it inhibits the adenylyl cyclase signaling cascade, leading to a decrease in cAMP production and a subsequent reduction in the rate of aqueous humor secretion.[1][8][9][10]
Although it is a β1-selective antagonist, which generally offers a better safety profile regarding pulmonary side effects compared to non-selective beta-blockers, this selectivity also means it may be slightly less effective at lowering IOP than non-selective agents, as β2 receptors are more abundant in the eye.[2][8][9] However, its efficacy in reducing IOP is well-documented.[1][2]
Quantitative Data on Receptor Binding and Selectivity
The affinity and selectivity of levobetaxolol for β-adrenergic receptors have been quantified in various preclinical studies. It demonstrates a significantly higher affinity for β1 receptors over β2 receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Selectivity (β1 vs. β2) | Reference |
| Levobetaxolol | Cloned Human β1 | 0.76 | 33.2 | 89-fold | [11] |
| Levobetaxolol | Cloned Human β2 | 32.6 | 2970 | [11] | |
| Dextrobetaxolol | Cloned Human β1 | >1000 | - | - | [11] |
| Dextrobetaxolol | Cloned Human β2 | >1000 | - | - | [11] |
| Timolol | - | - | - | Non-selective | [2] |
| Levobunolol | - | - | - | Non-selective | [2] |
Secondary and Neuroprotective Mechanisms
Beyond its primary role in IOP reduction, levobetaxolol is suggested to possess neuroprotective properties that may offer additional benefits in glaucoma management. This is attributed to its ability to block voltage-gated sodium and calcium channels.[1][2][12]
Sodium and Calcium Channel Blockade
Glaucomatous optic neuropathy may involve ischemic-like insults to retinal ganglion cells (RGCs) and their axons.[12] Such insults can lead to an influx of sodium and calcium, triggering cytotoxic cascades and apoptotic cell death.[1][12] Levobetaxolol has been shown to block L-type calcium channels and sodium channels, thereby reducing this influx.[1][2][12] This action may help protect neurons from ischemic damage, a mechanism not typically associated with all beta-blockers.[12][13] Studies have indicated that levobetaxolol is more effective than timolol at attenuating the effects of ischemia/reperfusion injury in animal models, a difference attributed to its greater capacity for sodium and calcium influx blockade.[12]
References
- 1. This compound: a review of its pharmacology and use in the treatment of chronic open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Levobetaxolol - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Betaxon (this compound Ophthalmic Suspension): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Articles [globalrx.com]
- 7. Glaucoma - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Levobetaxolol | C18H29NO3 | CID 60657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Levobetaxolol (Betaxon) and other beta-adrenergic antagonists: preclinical pharmacology, IOP-lowering activity and sites of action in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effectiveness of levobetaxolol and timolol at blunting retinal ischaemia is related to their calcium and sodium blocking activities: relevance to glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotection in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Properties of Levobetaxolol in Retinal Ganglion Cells: A Technical Guide
Abstract
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs). While lowering intraocular pressure (IOP) is the current standard of care, neuroprotective strategies aimed at directly preserving RGCs are of significant interest. Levobetaxolol, a cardioselective β1-adrenergic antagonist, has demonstrated neuroprotective effects independent of its IOP-lowering activity. This technical guide provides an in-depth overview of the neuroprotective properties of levobetaxolol, focusing on its mechanism of action, experimental evidence, and relevant protocols for researchers and drug development professionals. The core of levobetaxolol's neuroprotective capacity lies in its ability to block voltage-gated sodium and calcium channels in RGCs, thereby mitigating the detrimental effects of ischemic insults and glutamate-induced excitotoxicity. This guide summarizes the quantitative data from key studies, details experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction: The Challenge of Retinal Ganglion Cell Degeneration
Retinal ganglion cells are the output neurons of the retina, responsible for transmitting visual information to the brain. Their degeneration in chronic optic neuropathies like glaucoma leads to progressive and irreversible vision loss. A primary mechanism contributing to RGC death is excitotoxicity, a pathological process initiated by excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[1] This overstimulation leads to a massive influx of calcium ions (Ca2+), triggering a cascade of intracellular events that culminate in apoptosis, or programmed cell death.[1] Furthermore, ischemic events, which can occur in glaucoma due to compromised blood flow to the optic nerve head, also contribute to RGC demise by disrupting the energy-dependent maintenance of ionic gradients.[2]
Levobetaxolol: A Beta-Adrenergic Antagonist with Neuroprotective Potential
Levobetaxolol is the single, active L-isomer of betaxolol, a cardioselective β1-adrenergic receptor blocker used in the treatment of glaucoma and ocular hypertension.[3][4] Beyond its established role in reducing aqueous humor production to lower IOP, levobetaxolol has been shown to possess direct neuroprotective properties.[3][4][5] This neuroprotective action is not primarily mediated through its interaction with β-adrenoceptors but rather through its ability to modulate ion channel activity in retinal neurons.[4]
Core Neuroprotective Mechanism: Attenuation of Excitotoxicity and Ischemic Damage
The principal neuroprotective mechanism of levobetaxolol in retinal ganglion cells is its ability to block the influx of sodium (Na+) and calcium (Ca2+) ions, which is a common pathway in both ischemic and excitotoxic neuronal injury.[2][3][4]
Blockade of Voltage-Gated Sodium and Calcium Channels
Levobetaxolol has been shown to directly interact with and inhibit voltage-gated sodium channels and L-type voltage-gated calcium channels in neuronal cells.[3] In the context of an ischemic insult, the failure of the Na+/K+-ATPase pump leads to an accumulation of intracellular sodium. This, in turn, can reverse the action of the Na+/Ca2+ exchanger, leading to a toxic influx of calcium. By blocking sodium influx, levobetaxolol helps to maintain ionic homeostasis and prevent this downstream calcium overload.[2]
Mitigation of Glutamate-Induced Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the retina. Under pathological conditions, excessive glutamate can lead to the overactivation of NMDA receptors, resulting in a significant influx of Ca2+.[1] This elevated intracellular calcium activates a number of deleterious enzymatic pathways, leading to the generation of reactive oxygen species, mitochondrial dysfunction, and ultimately, apoptosis. Levobetaxolol's blockade of L-type calcium channels directly counteracts this toxic influx of calcium, thereby protecting RGCs from glutamate-induced death.[3] Studies have shown that betaxolol can inhibit glutamate-induced increases in intracellular calcium in isolated rat retinal ganglion cells.
Experimental Evidence for the Neuroprotective Efficacy of Levobetaxolol
The neuroprotective effects of levobetaxolol and its racemate, betaxolol, have been demonstrated in both in vitro and in vivo models.
In Vitro Studies on Purified Retinal Ganglion Cells
Studies on purified rat retinal ganglion cell cultures have shown that betaxolol can protect these cells from hypoxia-induced cell death. In one study, the viability of RGCs after 12 hours of hypoxia was significantly increased in a dose-dependent manner with exposure to betaxolol.[6]
In Vivo Models of Retinal Ischemia-Reperfusion Injury
In animal models of retinal ischemia-reperfusion injury, topical application of betaxolol has been shown to attenuate the detrimental effects of the ischemic insult.[2] This has been demonstrated by the preservation of the inner plexiform layer thickness and the maintenance of choline acetyltransferase immunoreactivity in the retinas of treated animals.[2]
Quantitative Analysis of Neuroprotective Effects
The following tables summarize the key quantitative findings from studies investigating the neuroprotective effects of levobetaxolol (as the active component of betaxolol) and its comparison with other beta-blockers.
Comparative Viability of Hypoxic Retinal Ganglion Cells
| Treatment Group | Concentration | RGC Viability (%) | p-value |
| Hypoxia (Control) | - | 51.5 | - |
| Betaxolol | 10⁻⁸ M | 51.5 | NS |
| Betaxolol | 10⁻⁷ M | 58.3 | <0.05 |
| Betaxolol | 10⁻⁶ M | 60.5 | <0.05 |
| Nipradilol | 10⁻⁸ M | 57.4 | <0.05 |
| Nipradilol | 10⁻⁷ M | 58.8 | <0.05 |
| Nipradilol | 10⁻⁶ M | 60.5 | <0.05 |
| Timolol | 10⁻⁸ M | 55.0 | NS |
| Timolol | 10⁻⁷ M | 57.1 | <0.05 |
| Timolol | 10⁻⁶ M | 58.0 | <0.05 |
| Data adapted from Chen et al., 2004.[6] RGC viability was assessed after 12 hours of hypoxic conditions. NS = Not Significant. |
Electrophysiological Impact on Retinal Ganglion Cell Activity
| Experimental Condition | Betaxolol Concentration | Effect |
| Glutamate-induced spontaneous spike rate | 20 µM | ~30% reduction |
| Voltage-gated sodium currents | 50 µM | Reversible reduction by ~1/3 of peak amplitude |
| Voltage-gated calcium currents | 50 µM | Reversible reduction by ~1/3 of peak amplitude |
| Data adapted from Wu et al., 2001. |
Signaling Pathways in Levobetaxolol-Mediated Neuroprotection
The primary signaling pathway for levobetaxolol's neuroprotective effect is the direct blockade of ion channels, which prevents the downstream cascade of events leading to apoptosis. While some research suggests a potential role for the upregulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and ciliary neurotrophic factor (CNTF) in the neuroprotective effects of some glaucoma medications, a direct and detailed mechanistic link for levobetaxolol is still an area of active investigation.[7][8]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of levobetaxolol's neuroprotective effects.
Purification of Retinal Ganglion Cells by Two-Step Immunopanning
This protocol is adapted from established methods for isolating RGCs from rodent retina.[3][9]
Materials:
-
Papain solution
-
DNase I
-
Low-ovomucoid inhibitor solution
-
Panning buffer (DPBS with 0.2% BSA and 5 mM EDTA)
-
Anti-macrophage antibody
-
Panning plates coated with anti-Thy1.1 antibody
-
Neurobasal medium supplemented with B27, glutamine, brain-derived neurotrophic factor (BDNF), and ciliary neurotrophic factor (CNTF)
Procedure:
-
Dissect retinas from neonatal rat pups and incubate in papain solution for 30 minutes at 37°C to dissociate the tissue.
-
Gently triturate the retinas to create a single-cell suspension.
-
Incubate the cell suspension with an anti-macrophage antibody to remove contaminating macrophages.
-
Plate the cell suspension on a negative selection panning plate to remove non-RGCs.
-
Transfer the supernatant containing the RGCs to a positive selection panning plate coated with an anti-Thy1.1 antibody, which specifically binds to RGCs.
-
After incubation, wash the plate to remove non-adherent cells.
-
Elute the adherent RGCs and plate them in a culture dish with supplemented Neurobasal medium.
Induction of Retinal Ischemia-Reperfusion Injury in a Rat Model
This protocol describes a common method for inducing retinal ischemia by elevating intraocular pressure.[5][10][11]
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
30-gauge needle connected to a saline reservoir
-
Ophthalmoscope
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Cannulate the anterior chamber of one eye with a 30-gauge needle connected to a saline reservoir.
-
Raise the saline reservoir to a height that increases the intraocular pressure to a level sufficient to induce ischemia (e.g., 110 mmHg) for a defined period (e.g., 60 minutes).
-
Confirm the induction of ischemia by observing the whitening of the retina through an ophthalmoscope.
-
After the ischemic period, lower the saline reservoir to allow for reperfusion of the retinal circulation.
-
Administer topical levobetaxolol or vehicle to the eye at specified time points post-reperfusion.
-
At the end of the experiment, euthanize the animal and enucleate the eyes for histological or molecular analysis.
Assessment of Retinal Ganglion Cell Viability using the Calcein-AM Assay
This is a common fluorescence-based assay to determine cell viability.[12][13][14]
Materials:
-
Calcein-AM stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Culture purified RGCs in a 96-well plate.
-
Induce injury (e.g., hypoxia, glutamate exposure) in the presence or absence of levobetaxolol.
-
At the end of the treatment period, remove the culture medium and wash the cells with PBS.
-
Add Calcein-AM working solution to each well and incubate for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm. The fluorescence intensity is directly proportional to the number of viable cells.
Conclusion and Future Directions
Levobetaxolol demonstrates significant neuroprotective properties for retinal ganglion cells, primarily through its ability to block voltage-gated sodium and calcium channels. This mechanism effectively mitigates the neuronal damage caused by excitotoxicity and ischemia, two key contributors to RGC death in glaucoma. The experimental evidence, from both in vitro and in vivo studies, supports its potential as a therapeutic agent that offers benefits beyond IOP reduction.
Future research should focus on further elucidating the downstream signaling pathways modulated by levobetaxolol. Investigating a potential direct link to the upregulation of endogenous neurotrophic factors could provide a more complete understanding of its neuroprotective profile. Additionally, long-term studies in chronic glaucoma models are needed to fully assess the therapeutic potential of levobetaxolol in preventing the progressive loss of vision.
References
- 1. Effect of CNTF on Retinal Ganglion Cell Survival in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and culture of retinal ganglion cells from rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. [PDF] Purification and culture of retinal ganglion cells from rodents. | Semantic Scholar [semanticscholar.org]
- 5. karger.com [karger.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Neuroprotective Strategies for Retinal Ganglion Cell Degeneration: Current Status and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparative analysis of three purification protocols for retinal ganglion cells from rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A model of retinal ischemia-reperfusion injury in rats by subconjunctival injection of endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Calcein AM Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. resources.rndsystems.com [resources.rndsystems.com]
Levobetaxolol Hydrochloride: A Technical Guide on its Role in Reducing Intraocular Pressure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levobetaxolol hydrochloride is the pharmacologically active S-isomer of betaxolol, a cardioselective β₁-adrenergic receptor antagonist.[1][2] It is employed as a topical ophthalmic solution to lower elevated intraocular pressure (IOP) in patients with chronic open-angle glaucoma and ocular hypertension.[3][4] Elevated IOP is a primary risk factor for the progressive optic nerve damage and visual field loss characteristic of glaucoma.[2][5] Levobetaxolol's primary mechanism of action is the reduction of aqueous humor production.[4][5][6] Its high selectivity for β₁-receptors is a key feature, offering a favorable safety profile concerning pulmonary function compared to non-selective beta-blockers.[7][8] This guide provides a detailed examination of the pharmacology, efficacy, and experimental evaluation of levobetaxolol in the management of elevated IOP.
Mechanism of Action
The principal mechanism by which levobetaxolol lowers IOP is through the reduction of aqueous humor production by the ciliary body.[5][9] This is achieved by antagonizing β-adrenergic receptors located in the ciliary epithelium.[6][7]
2.1 β-Adrenergic Receptor Blockade and Aqueous Humor Suppression
The production of aqueous humor is partly mediated by the stimulation of β-adrenergic receptors on the non-pigmented ciliary epithelial cells, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7][10] Levobetaxolol, as a β₁-selective antagonist, blocks these receptors. This action inhibits the G-protein-coupled signaling cascade, preventing the activation of adenylyl cyclase and thereby reducing the production of cAMP.[7][11] The subsequent decrease in cAMP-mediated signaling pathways is thought to reduce the rate of active secretion of aqueous humor into the posterior chamber.[10][12] While β₂-receptors are predominant in the ciliary body, the potent antagonism of β₁-receptors by levobetaxolol is sufficient to produce a clinically significant reduction in IOP.[7]
2.2 Potential Ancillary Mechanisms
-
Neuroprotection: Levobetaxolol has been suggested to possess neuroprotective properties. It has a demonstrated capacity to block sodium and calcium influx, which may protect retinal neurons from ischemic or pressure-related damage.[1][3][7]
-
Ocular Hemodynamics: Studies have also investigated the effects of levobetaxolol on ocular blood flow, a factor of increasing interest in glaucoma management.[3][7]
The signaling pathway for levobetaxolol's primary mechanism of action is illustrated below.
Caption: Levobetaxolol's signaling pathway in the ciliary epithelium.
Pharmacodynamics and Efficacy
Levobetaxolol has demonstrated clinically significant efficacy in lowering IOP. The onset of action is typically within 30 minutes, with the maximum effect observed around two hours after topical administration.[2][5][13] A single dose can provide an IOP reduction for approximately 12 hours.[5][13]
3.1 Data from Clinical Trials
Multiple controlled clinical studies have established the IOP-lowering effect of levobetaxolol. The data below summarizes key findings.
| Study Parameter | Levobetaxolol 0.5% Ophthalmic Suspension | Comparator(s) | Reference(s) |
| IOP Reduction (Trough) | 4–5 mmHg (16%–21% from baseline) | - | [5][7][13] |
| IOP Reduction (Peak) | 5–6 mmHg (20%–23% from baseline) | - | [5][7][13] |
| Comparison to Timolol 0.5% | Comparable IOP reduction. Betaxolol (racemate) showed a 26% reduction vs. 29% for timolol. | Timolol effected an average reduction of 8.4 mmHg. | [14] |
| Comparison to Levobunolol 0.25% & 0.5% | Levobunolol showed significantly greater IOP reduction (mean reduction of 6.0-6.2 mmHg). | Betaxolol (racemate) showed a mean reduction of 3.7 mmHg. | [15] |
| Cardiovascular Effects vs. Timolol | Significantly less effect on heart rate and systolic blood pressure during exercise. | Timolol showed greater effects on cardiovascular parameters. | [2][5][7] |
3.2 Data from Preclinical Studies
Preclinical evaluations in animal models provide further insight into the potency of levobetaxolol.
| Animal Model | Dose | IOP Reduction | Comparator | Reference(s) |
| Ocular Hypertensive Cynomolgus Monkeys | 150 µ g/eye | 25.9 ± 3.2% | More potent than dextrobetaxolol. | [11][16] |
Receptor Binding and Selectivity
Levobetaxolol's defining characteristic is its high selectivity for β₁-adrenergic receptors over β₂-receptors. This is in contrast to non-selective beta-blockers like timolol and levobunolol.[1][8]
| Compound | β₁ Receptor Affinity (Ki, nM) | β₂ Receptor Affinity (Ki, nM) | β₁ Selectivity (fold vs. β₂) | Reference(s) |
| Levobetaxolol | 0.76 | 32.6 | 43 | [11][16] |
| Dextrobetaxolol | Weaker affinity at both receptors | Weaker affinity at both receptors | - | [11][16] |
| Betaxolol (racemate) | - | - | 193-233 | [1] |
| Timolol | High affinity | High affinity | Non-selective | [1] |
| Levobunolol | High affinity | High affinity | 140-fold β₂ selective | [1] |
Functional antagonism studies further confirm this selectivity. In assays measuring the inhibition of isoproterenol-stimulated cAMP production in human non-pigmented ciliary epithelial cells, levobetaxolol was significantly more potent than its dextro-isomer.
| Compound | Functional Antagonism at β₁ (IC₅₀, nM) | Functional Antagonism at β₂ (IC₅₀, nM) | β₁ Selectivity (fold vs. β₂) | Reference(s) |
| Levobetaxolol | 33.2 | 2970 | 89 | [11][16] |
The logical relationship between levobetaxolol's receptor selectivity and its clinical profile is outlined in the diagram below.
Caption: Relationship between β₁-selectivity and clinical effects.
Experimental Protocols
The evaluation of levobetaxolol involves a range of standardized preclinical and clinical methodologies.
5.1 Measurement of Intraocular Pressure (IOP)
-
Clinical Protocol (Human Studies):
-
Patient Population: Subjects diagnosed with open-angle glaucoma or ocular hypertension meeting specific baseline IOP criteria (e.g., >23 mmHg).[17]
-
Instrumentation: IOP is measured using a calibrated Goldmann applanation tonometer, pneumatonometer, or other validated clinical tonometers.[18][19]
-
Procedure: Measurements are taken at standardized time points throughout the day to assess both peak and trough efficacy (e.g., 8 AM, 2 hours post-dosing).[5][13]
-
Anesthesia: A topical anesthetic (e.g., proparacaine hydrochloride) is instilled prior to applanation tonometry.
-
Data Analysis: The primary endpoint is the mean change in IOP from baseline at specified follow-up visits.[20][21]
-
-
Preclinical Protocol (Animal Models):
-
Animal Model: Commonly used models include normotensive or ocular hypertensive rabbits and cynomolgus monkeys.[11][22]
-
Instrumentation: IOP can be measured using tonometers adapted for animal use (e.g., Tono-Pen XL, pneumatonometer) or via continuous monitoring with implantable telemetric pressure transducers for more physiological measurements in unrestrained animals.[22][23][24]
-
Procedure: For tonometry, animals are gently restrained, and a topical anesthetic is applied. For telemetry, a transducer is surgically implanted in the anterior or vitreous chamber.[23][24]
-
Data Acquisition: Measurements are recorded at baseline and at various time points after administration of the test article.
-
5.2 Radioligand Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of levobetaxolol for β₁ and β₂ adrenergic receptors.
-
Methodology:
-
Receptor Source: Membranes from cell lines (e.g., Chinese Hamster Ovary cells) stably expressing cloned human β₁ or β₂ adrenergic receptors are used.[25]
-
Radioligand: A high-affinity radiolabeled ligand, such as [³H]-CGP 12177, is used to label the receptors.[25]
-
Assay: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (levobetaxolol).
-
Detection: Following incubation, bound and free radioligand are separated by filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
A generalized workflow for a clinical trial of an IOP-lowering agent is depicted below.
Caption: Generalized workflow for a clinical trial of an IOP-lowering agent.
Formulation and Administration
Levobetaxolol was commercially available as Betaxon™, a 0.5% ophthalmic suspension.[5][26] A later formulation was a 0.25% ophthalmic suspension that utilized a different delivery vehicle to enhance ocular tolerance and residence time while maintaining similar efficacy to the 0.5% solution.[1][3][7] The recommended dosage is one drop in the affected eye(s) twice daily.[5]
Conclusion
This compound is a potent and effective agent for the reduction of intraocular pressure in patients with open-angle glaucoma and ocular hypertension. Its primary mechanism of action, the suppression of aqueous humor production, is well-established and mediated through the selective antagonism of β₁-adrenergic receptors in the ciliary epithelium. This high degree of β₁-selectivity is a key pharmacological feature, distinguishing it from non-selective beta-blockers and contributing to a more favorable systemic safety profile, particularly concerning pulmonary function. Clinical data robustly supports its efficacy, demonstrating clinically and statistically significant reductions in IOP. For drug development professionals and researchers, levobetaxolol serves as an important example of how stereoisomer specificity and receptor selectivity can be leveraged to optimize therapeutic outcomes in ocular pharmacology.
References
- 1. tandfonline.com [tandfonline.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound: a review of its pharmacology and use in the treatment of chronic open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. Betaxon (this compound Ophthalmic Suspension): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Ocular beta-blockers in glaucoma management. Clinical pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a review of its pharmacology and use in the treatment of chronic open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of ophthalmic beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Levobetaxolol (Betaxon) and other beta-adrenergic antagonists: preclinical pharmacology, IOP-lowering activity and sites of action in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Levobetaxolol | C18H29NO3 | CID 60657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Betaxolol vs timolol. A six-month double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Levobunolol and betaxolol. A double-masked controlled comparison of efficacy and safety in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Levobetaxolol (Betaxon) and other beta-adrenergic antagonists: preclinical pharmacology, IOP-lowering activity and sites of action in human eyes. | Semantic Scholar [semanticscholar.org]
- 17. scispace.com [scispace.com]
- 18. Comparison of the ocular beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Portico [access.portico.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. researchgate.net [researchgate.net]
- 23. Measurement of intraocular pressure by telemetry in conscious, unrestrained rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. iovs.arvojournals.org [iovs.arvojournals.org]
- 25. go.drugbank.com [go.drugbank.com]
- 26. Levobetaxolol - Wikipedia [en.wikipedia.org]
(S)-Betaxolol: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaxolol is a selective β1-adrenergic receptor antagonist utilized primarily in the management of glaucoma and ocular hypertension.[1][2][3] Marketed as a racemic mixture, its therapeutic action is predominantly attributed to the (S)-enantiomer, also known as levobetaxolol.[4][5] This technical guide provides an in-depth analysis of the biological activity of (S)-betaxolol, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Biological Activity: β1-Adrenergic Receptor Antagonism
(S)-Betaxolol functions as a competitive antagonist at β1-adrenergic receptors.[3] This selectivity for β1 receptors, which are primarily located in the heart and ciliary body of the eye, results in a targeted therapeutic effect with a reduced potential for side effects associated with non-selective beta-blockers, such as bronchospasm.[2][3] The primary mechanism for lowering intraocular pressure is believed to be the reduction of aqueous humor production.[4]
Comparative Biological Activity of Betaxolol Enantiomers
The pharmacological activity of betaxolol resides almost exclusively in the (S)-enantiomer. Quantitative studies have demonstrated a significant difference in the binding affinity and functional activity between the (S)- and (R)-enantiomers.
Data Presentation: Quantitative Comparison of (S)-Betaxolol and (R)-Betaxolol
Table 1: Binding Affinity of Betaxolol Enantiomers at Human β-Adrenergic Receptors [1]
| Enantiomer | Receptor Subtype | Mean Ki (nM) |
| (S)-Betaxolol (Levobetaxolol) | β1 | 0.76 |
| β2 | 32.6 | |
| (R)-Betaxolol (Dextrobetaxolol) | β1 | - |
| β2 | - |
Note: The Ki for (R)-betaxolol was significantly weaker and not precisely quantified in the primary reference.
Table 2: Functional Activity of Betaxolol Enantiomers in Human Non-Pigmented Ciliary Epithelial Cells [1]
| Enantiomer | Assay | Mean IC50 (nM) |
| (S)-Betaxolol (Levobetaxolol) | Inhibition of Isoproterenol-induced cAMP production | 16.4 |
| (R)-Betaxolol (Dextrobetaxolol) | Inhibition of Isoproterenol-induced cAMP production | 2970 |
The data clearly indicates that (S)-betaxolol possesses a significantly higher affinity for the β1-adrenergic receptor and is substantially more potent in its functional antagonism compared to the (R)-enantiomer. Specifically, (S)-betaxolol is approximately 43-fold more selective for the β1 receptor over the β2 receptor.[1]
Signaling Pathway
(S)-Betaxolol exerts its effect by blocking the canonical β-adrenergic signaling pathway. In the ciliary body, this pathway, when activated by agonists like epinephrine, leads to the production of aqueous humor. By antagonizing the β1-adrenergic receptor, (S)-betaxolol inhibits the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP is the key intracellular event leading to decreased aqueous humor secretion.
References
- 1. GloSensor™ cAMP Assay Protocol [promega.com]
- 2. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 3. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Levobetaxolol Hydrochloride and its Effects on Aqueous Humor Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levobetaxolol hydrochloride, the levorotatory isomer of betaxolol, is a cardioselective β1-adrenergic receptor antagonist formulated for ophthalmic use.[1] It is a cornerstone in the management of elevated intraocular pressure (IOP) in patients with chronic open-angle glaucoma and ocular hypertension.[1][2] This technical guide provides an in-depth analysis of the pharmacodynamics of levobetaxolol, with a specific focus on its intricate effects on aqueous humor dynamics. Understanding these mechanisms is paramount for researchers and clinicians working on the development of novel glaucoma therapies and optimizing existing treatment paradigms.
Mechanism of Action
The primary mechanism by which levobetaxolol exerts its ocular hypotensive effect is through the reduction of aqueous humor production.[1][3] Aqueous humor, the clear fluid that fills the anterior and posterior chambers of the eye, is produced by the ciliary body. The production of this fluid is partially regulated by β-adrenergic receptors.
Levobetaxolol, as a β1-selective antagonist, is thought to antagonize these receptors in the ciliary epithelium. This antagonism is believed to interfere with the cyclic adenosine monophosphate-protein kinase A (cAMP-PKA) signaling pathway, which is stimulated by catecholamines to increase aqueous humor production.[1] By blocking this pathway, levobetaxolol effectively reduces the rate of aqueous humor formation, thereby lowering intraocular pressure. While β2-receptors are also present in the ciliary body, the β1-selectivity of levobetaxolol offers a favorable systemic side-effect profile, particularly concerning pulmonary function, compared to non-selective beta-blockers.[1]
Beyond its primary effect on aqueous humor production, preclinical studies suggest that levobetaxolol may also possess neuroprotective properties. This is attributed to its ability to block sodium and calcium influx into neuronal cells, a mechanism that could help protect retinal ganglion cells from glaucomatous damage.[1]
Quantitative Effects on Aqueous Humor Dynamics
The clinical efficacy of levobetaxolol in reducing intraocular pressure has been demonstrated in numerous studies. The following tables summarize the quantitative effects of levobetaxolol and its racemic form, betaxolol, on key parameters of aqueous humor dynamics.
| Parameter | Drug Formulation | Patient Population | IOP Reduction (Trough - 8 AM) | IOP Reduction (Peak - 10 AM) | Citation |
| Intraocular Pressure (IOP) | BETAXON™ Ophthalmic Suspension 0.5% (levobetaxolol) | 356 patients, 3-month studies | 4 to 5 mmHg (16% to 21%) | 5 to 6 mmHg (20% to 23%) | [2] |
| Parameter | Drug | Patient Population | Reduction in Aqueous Humor Flow | Citation |
| Aqueous Humor Flow | Betaxolol | Ocular Hypertensive Patients | 23.8% |
Note: Data for betaxolol is included as levobetaxolol is the active S-isomer of betaxolol and its mechanism of action is considered to be similar.
Experimental Protocols
The assessment of levobetaxolol's effects on aqueous humor dynamics relies on established clinical and research methodologies. Below are detailed protocols for key experiments.
Clinical Trial Protocol for Evaluating IOP-Lowering Efficacy
This protocol is based on the design of clinical trials for this compound eye drops.[4][5]
1. Study Design:
-
A multicenter, randomized, double-masked, active-controlled, parallel-group study.
-
Objective: To evaluate the safety and efficacy of this compound Eye Drops in patients with primary open-angle glaucoma or ocular hypertension.[5]
-
Primary Outcome Measure: Change in intraocular pressure (IOP) from baseline at specified time points (e.g., week 8).[5]
2. Subject Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
History of allergy to beta-blockers.[4]
-
Diagnosis of angle-closure glaucoma, secondary glaucoma, or absolute glaucoma.[4]
-
Concurrent use of other topical or systemic medications that could affect IOP.[4]
-
Significant ocular pathology other than glaucoma.[4]
-
Systemic conditions such as severe cardiovascular or pulmonary disease.[4]
-
3. Study Procedures:
-
Washout Period: A washout period for all previous glaucoma medications is implemented before baseline measurements.
-
Baseline Visit:
-
Comprehensive ophthalmic examination.
-
Diurnal IOP measurement at multiple time points (e.g., 8 AM, 10 AM, 4 PM) using a calibrated Goldmann applanation tonometer.
-
-
Randomization and Treatment:
-
Subjects are randomized to receive either levobetaxolol ophthalmic suspension or the active control (e.g., timolol maleate ophthalmic solution).
-
Dosing is typically one drop in the affected eye(s) twice daily.[2]
-
-
Follow-up Visits:
-
Scheduled at regular intervals (e.g., week 1, week 4, week 8).
-
Diurnal IOP measurements are repeated at each visit.
-
Safety assessments, including monitoring for adverse events, are conducted.
-
4. Statistical Analysis:
-
The primary efficacy endpoint is the mean change in IOP from baseline to the final follow-up visit.
-
Statistical tests such as Analysis of Covariance (ANCOVA) are used to compare the treatment groups.
Measurement of Aqueous Humor Flow by Fluorophotometry
1. Principle:
-
This non-invasive technique measures the rate of clearance of a fluorescent tracer (sodium fluorescein) from the anterior chamber. The clearance rate is directly proportional to the rate of aqueous humor flow.
2. Procedure:
-
Fluorescein Instillation: A sterile, single-use fluorescein sodium ophthalmic strip is moistened with sterile saline and gently touched to the superior bulbar conjunctiva. Alternatively, a precise volume of fluorescein solution can be instilled.
-
Tracer Equilibration: The patient is instructed to blink normally for a period to allow for adequate mixing of the fluorescein in the tear film and its penetration into the anterior chamber.
-
Fluorophotometer Measurements:
-
A specialized slit-lamp mounted or automated fluorophotometer is used.
-
The instrument is calibrated according to the manufacturer's instructions.
-
The patient is positioned at the instrument, and the measurement probe is aligned with the center of the cornea.
-
A series of scans are taken over a period of several hours to measure the decay of fluorescein concentration in the anterior chamber.
-
-
Data Analysis:
-
The rate of decrease in fluorescein concentration is used to calculate the aqueous humor flow rate, typically expressed in microliters per minute (µL/min).
-
Measurement of Outflow Facility by Tonography
1. Principle:
-
Tonography measures the resistance to aqueous humor outflow through the trabecular meshwork. An increased outflow facility indicates less resistance.
2. Procedure:
-
Patient Preparation: The patient is placed in a supine position. A topical anesthetic is instilled in the eye.
-
Tonography Measurement:
-
A calibrated electronic Schiøtz tonometer or a pneumatonometer with a tonography function is used.
-
The tonometer probe is gently placed on the cornea for a continuous period (typically 4 minutes).
-
The weight of the tonometer indents the cornea and artificially raises the IOP, forcing aqueous humor out of the eye at an increased rate.
-
The change in IOP over the measurement period is recorded.
-
-
Data Analysis:
-
The rate of IOP decay is used to calculate the outflow facility (C-value), expressed in microliters per minute per millimeter of mercury (µL/min/mmHg).
-
Visualizations
Signaling Pathway of Aqueous Humor Production and Inhibition by Levobetaxolol
Caption: Levobetaxolol's inhibition of the β-adrenergic signaling pathway.
Experimental Workflow for a Clinical Trial on Aqueous Humor Dynamics
Caption: Workflow of a clinical trial investigating aqueous humor dynamics.
Conclusion
This compound remains a crucial therapeutic agent in the management of glaucoma and ocular hypertension. Its primary mechanism of action, the reduction of aqueous humor production via β1-adrenergic receptor blockade in the ciliary body, is well-established. The quantitative data from clinical studies consistently demonstrate its efficacy in lowering intraocular pressure. The experimental protocols outlined in this guide provide a framework for the continued investigation of levobetaxolol and other novel compounds aimed at modulating aqueous humor dynamics. Future research may further elucidate the potential neuroprotective effects of levobetaxolol and its long-term impact on the visual field in glaucoma patients.
References
- 1. This compound: a review of its pharmacology and use in the treatment of chronic open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Glaucoma - Wikipedia [en.wikipedia.org]
- 4. This compound Eye Drops for Treatment of Primary Open-angle Glaucoma or Ocular Hypertension | Clinical Research Trial Listing [centerwatch.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Unveiling the Ocular Targets of Levobetaxolol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levobetaxolol hydrochloride, the (S)-enantiomer of betaxolol, is a cardioselective β1-adrenergic receptor antagonist utilized in the management of open-angle glaucoma and ocular hypertension. Its primary therapeutic effect, the reduction of intraocular pressure (IOP), is principally mediated through the blockade of β-adrenergic receptors in the ciliary body, leading to a decrease in aqueous humor production. Emerging evidence also points towards a neuroprotective role for levobetaxolol, mediated through the modulation of voltage-gated sodium and calcium channels in retinal neurons. This technical guide provides an in-depth exploration of the molecular targets of levobetaxolol in ocular tissues, presenting quantitative data on its binding affinities and functional potencies. Detailed experimental protocols for key assays are provided to facilitate further research and drug development in this area.
Primary Molecular Target: β-Adrenergic Receptors
Levobetaxolol exerts its primary pharmacological effect through competitive antagonism of β-adrenergic receptors, with a pronounced selectivity for the β1 subtype over the β2 subtype.[1][2] This selectivity is a key characteristic that distinguishes it from non-selective beta-blockers.
Binding Affinity and Selectivity
Radioligand binding assays have been instrumental in quantifying the affinity of levobetaxolol for β-adrenergic receptors. These studies typically utilize tissue homogenates or cells expressing specific receptor subtypes and measure the displacement of a radiolabeled ligand by levobetaxolol.
Table 1: Binding Affinity (Ki) of Levobetaxolol for Human β-Adrenergic Receptors [1]
| Receptor Subtype | Ki (nM) |
| β1 | 0.76 |
| β2 | 32.6 |
Ki values represent the concentration of levobetaxolol required to inhibit 50% of the radioligand binding.
Table 2: Comparative Binding Affinities (IC50) of Levobetaxolol and Other Beta-Blockers at Guinea Pig β-Adrenoceptors
| Compound | Heart (β1) IC50 (nM) | Lung (β2) IC50 (nM) | β1/β2 Selectivity Ratio |
| Levobetaxolol | 24.9 ± 1.6 | 4810 ± 367 | ~193 |
| Racemic Betaxolol | 37.9 ± 8.7 | 8840 ± 424 | ~233 |
| (l)-Timolol | 3.1 | 2.9 ± 1.5 | ~1 |
| Levobunolol | 42 ± 15 | 0.3 ± 0.2 | ~0.007 (β2 selective) |
IC50 values represent the concentration of the drug that inhibits 50% of the specific binding of the radioligand [3H]-CGP12177.
Functional Potency
The functional consequence of levobetaxolol's binding to β-adrenergic receptors is the antagonism of agonist-induced downstream signaling, primarily the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) production.
Table 3: Functional Potency (IC50) of Levobetaxolol at Guinea Pig and Rat β-Adrenergic Receptors [3]
| Receptor and Tissue | IC50 (nM) |
| β1 (Guinea Pig Atria) | 33.2 |
| β2 (Guinea Pig Trachea) | 2970 |
| β3 (Rat Colon) | 709 |
IC50 values represent the concentration of levobetaxolol that produces 50% of the maximal inhibition of the agonist-induced response.
Table 4: Inhibition of Isoproterenol-Stimulated cAMP Production in Human Non-Pigmented Ciliary Epithelial Cells [1]
| Compound | Ki (nM) |
| Levobetaxolol | 16.4 |
| Dextrobetaxolol | 2970 |
Ki values represent the concentration of the drug that inhibits 50% of the isoproterenol-stimulated cAMP production.
Secondary Molecular Targets: Voltage-Gated Ion Channels
Beyond its action on β-adrenergic receptors, levobetaxolol has been shown to interact with voltage-gated sodium (Na+) and calcium (Ca2+) channels, particularly L-type Ca2+ channels.[1][4] This interaction is thought to contribute to its neuroprotective effects in the retina.[4]
Calcium Channel Blockade
Levobetaxolol exhibits a micromolar affinity for L-type Ca2+ channels.[1] This activity may protect retinal neurons from excitotoxic damage by reducing excessive calcium influx.[4]
Sodium Channel Blockade
Studies have indicated that betaxolol, and by extension levobetaxolol, can inhibit Na+ influx into neurons, which may be a crucial mechanism in protecting axons from ischemic damage.[4]
Localization of Molecular Targets in Ocular Tissues
Quantitative autoradiography using [3H]-levobetaxolol has revealed the distribution of its binding sites within human ocular tissues. High levels of binding are observed in:[1]
-
Ciliary Processes: The primary site of aqueous humor production and the principal target for IOP reduction.
-
Iris: Involved in regulating pupil size.
-
Choroid/Retina: The location of photoreceptors and retinal ganglion cells, relevant to the neuroprotective effects of levobetaxolol.
-
Ciliary Muscles: Involved in accommodation and aqueous humor outflow.
Signaling Pathways and Mechanisms of Action
Reduction of Intraocular Pressure
The primary mechanism by which levobetaxolol lowers IOP is through the blockade of β1-adrenergic receptors in the ciliary epithelium. This antagonism inhibits the Gs protein-coupled signaling cascade, leading to reduced adenylyl cyclase activity and a subsequent decrease in intracellular cAMP levels. The reduction in cAMP is thought to decrease the rate of aqueous humor secretion.
Neuroprotection
The neuroprotective effects of levobetaxolol are hypothesized to involve the blockade of voltage-gated Na+ and Ca2+ channels in retinal neurons. By reducing excessive ion influx during pathological conditions such as ischemia, levobetaxolol may prevent the cascade of events leading to neuronal cell death.
Experimental Protocols
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol outlines a competitive binding assay to determine the affinity of levobetaxolol for β-adrenergic receptors.
Methodology:
-
Membrane Preparation: Ocular tissues (e.g., ciliary body) or cells expressing the β-adrenergic receptor of interest are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radioligand (e.g., [3H]-CGP12177) and a range of concentrations of unlabeled levobetaxolol.[5][6] Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of levobetaxolol that inhibits 50% of the specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This protocol describes a functional assay to measure the ability of levobetaxolol to inhibit agonist-induced cAMP production in cells.
Methodology:
-
Cell Culture: Human non-pigmented ciliary epithelial cells are cultured to confluence in appropriate media.[7][8]
-
Pre-incubation: The cells are pre-incubated with varying concentrations of levobetaxolol for a defined period.
-
Stimulation: The cells are then stimulated with a known concentration of a β-adrenergic agonist (e.g., isoproterenol) to induce cAMP production.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a commercially available competitive immunoassay kit, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[9]
-
Data Analysis: The percentage of inhibition of agonist-stimulated cAMP production is calculated for each concentration of levobetaxolol. The data are then plotted to determine the IC50 value.
Measurement of Aqueous Humor Formation
Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow in the eye.
Methodology:
-
Fluorescein Administration: A fluorescent tracer, typically fluorescein, is administered topically to the eye.[10][11]
-
Fluorophotometer Measurement: At various time points after administration, the concentration of fluorescein in the anterior chamber and cornea is measured using a scanning ocular fluorophotometer.[12]
-
Data Analysis: The rate of decrease in fluorescein concentration in the anterior chamber is used to calculate the aqueous humor flow rate.[10][11] The effect of levobetaxolol on aqueous humor formation can be determined by comparing the flow rates before and after drug administration.
Conclusion
This compound's primary molecular targets in ocular tissues are the β1-adrenergic receptors located predominantly in the ciliary epithelium. Its high affinity and selectivity for these receptors lead to a reduction in aqueous humor production and a consequent lowering of intraocular pressure. Additionally, its interaction with voltage-gated sodium and calcium channels in the retina provides a plausible mechanism for its observed neuroprotective effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of levobetaxolol and the development of novel therapies for glaucoma and other ocular diseases.
References
- 1. Levobetaxolol (Betaxon) and other beta-adrenergic antagonists: preclinical pharmacology, IOP-lowering activity and sites of action in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The affinity of betaxolol, a beta 1-adrenoceptor-selective blocking agent, for beta-adrenoceptors in the bovine trachea and heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levobetaxolol Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound: a review of its pharmacology and use in the treatment of chronic open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]CGP-12177, a beta-adrenergic ligand suitable for measuring cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Fluorophotometric determination of aqueous humor flow rate in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aqueous Flow Measured by Fluorophotometry in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Method to Measure Aqueous Humor Flow [brightfocus.org]
Levobetaxolol for Neurodegenerative Eye Diseases: An Early-Stage Research Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: Glaucoma, a leading cause of irreversible blindness, is a neurodegenerative eye disease characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons.[1][2] While current therapies primarily focus on lowering intraocular pressure (IOP), a major risk factor, a significant number of patients continue to experience disease progression, highlighting the need for neuroprotective strategies that directly target RGC survival.[3][4] Levobetaxolol, the S-isomer of betaxolol, is a β1-adrenergic receptor antagonist that has demonstrated neuroprotective properties independent of its IOP-lowering effects. This technical guide synthesizes the early-stage research on levobetaxolol's potential as a neuroprotective agent, detailing its proposed mechanisms of action, summarizing key preclinical data, and outlining experimental protocols.
Introduction: The Need for Neuroprotection in Glaucoma
The pathophysiology of glaucomatous optic neuropathy is complex, involving multiple factors that contribute to RGC death.[1][2] Triggers such as elevated IOP, ischemia, oxidative stress, and glutamate excitotoxicity are believed to initiate a cascade of events leading to apoptosis of RGCs.[2][3][5] While lowering IOP is the cornerstone of glaucoma management, it does not address these underlying neurodegenerative processes.[4] This has spurred research into neuroprotective therapies aimed at preserving RGCs and their function, thereby slowing or preventing vision loss.[1][4]
Beta-blockers are a common class of anti-glaucoma medication. Among them, betaxolol (and its active isomer, levobetaxolol) has garnered interest for its potential neuroprotective capabilities that extend beyond its primary function of reducing aqueous humor production.[6]
Proposed Neuroprotective Mechanism of Action
The neuroprotective effects of levobetaxolol are primarily attributed to its ability to block voltage-sensitive sodium (Na+) and calcium (Ca2+) channels in neuronal cells.[7] This mechanism is distinct from its beta-adrenergic receptor antagonism.
-
Inhibition of Sodium and Calcium Influx: In pathological conditions like ischemia or glutamate excitotoxicity, excessive stimulation of neurons leads to a massive influx of Na+ and Ca2+.[5][6] This ionic imbalance triggers downstream apoptotic pathways, leading to cell death.[5] Studies have shown that betaxolol can directly interact with and inhibit Na+ channels.[6] By blocking these channels, levobetaxolol is thought to reduce the cytotoxic overload of intracellular sodium and calcium, thus protecting the neuron from insult.[7]
-
Superiority over other Beta-Blockers: Research suggests that levobetaxolol has a greater capacity to block sodium and calcium influx compared to other beta-blockers like timolol.[7] This enhanced channel-blocking activity is believed to make it a more effective neuroprotectant.[7]
Below is a diagram illustrating the proposed signaling pathway for levobetaxolol's neuroprotective action.
Preclinical Evidence and Experimental Data
Early-stage research, primarily using in vitro and animal models, provides the foundational evidence for levobetaxolol's neuroprotective effects.
In Vitro Studies on Retinal Ganglion Cell Survival
A key study evaluated the neuroprotective effect of various beta-blockers on purified rat RGCs under hypoxic conditions. The results demonstrated that betaxolol significantly increased RGC viability in a dose-dependent manner.
Table 1: Effect of Beta-Blockers on Retinal Ganglion Cell (RGC) Viability Under Hypoxia
| Treatment Group | Concentration (M) | RGC Viability (%) | P-value |
|---|---|---|---|
| Control (Hypoxia) | - | 51.5% | - |
| Betaxolol | 10⁻⁸ | 51.5% | NS |
| 10⁻⁷ | 58.3% | <0.05 | |
| 10⁻⁶ | 60.5% | <0.05 | |
| Timolol | 10⁻⁸ | 55.0% | NS |
| 10⁻⁷ | 57.1% | <0.05 | |
| 10⁻⁶ | 58.0% | <0.05 |
Source: Data extracted from a study on purified rat retinal ganglion cells.[8]
Another study investigating the inhibition of veratridine-stimulated Na+ influx in rat cortical synaptosomes found betaxolol to be significantly more effective than other beta-blockers.
Table 2: Inhibition of Veratridine-Stimulated Na+ Influx by Beta-Blockers
| Compound | IC₅₀ (μM) |
|---|---|
| Betaxolol | 28.3 |
| Carteolol | >100 |
| Levobunolol | >100 |
| Timolol | >100 |
| Atenolol | >100 |
Source: Data from a study on rat cortical synaptosomes.[6]
In Vivo Studies in Animal Models
In vivo experiments have corroborated the findings from cell cultures. In a rat model of ischemia/reperfusion injury, systemic administration of betaxolol was shown to prevent the reduction of the b-wave of the electroretinogram and reduce damage to retinal cells.[9] Electroretinographic data also indicated that topical application of levobetaxolol attenuated the effects of ischemia/reperfusion injury in rats, with a greater effect observed than with timolol.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on descriptions from key preclinical studies.
Protocol: In Vitro RGC Hypoxia Assay
This protocol is designed to assess the neuroprotective effect of a compound on cultured retinal ganglion cells under hypoxic stress.
-
Cell Culture: Purified retinal ganglion cell (RGC) cultures are established from rat fetal retina using a two-step immuno-panning procedure.[8] The cells are maintained in a serum-free medium.[8]
-
Treatment: Levobetaxolol or other test compounds are added to the culture medium at various final concentrations (e.g., 10⁻⁸M, 10⁻⁷M, 10⁻⁶M).[8]
-
Induction of Hypoxia: The treated cell cultures are incubated under hypoxic conditions (e.g., 5% O₂, 5% CO₂) at 37°C for a specified duration, typically 12 hours.[8]
-
Viability Assessment: Cell viability is quantified using a method like the calcein-AM assay, where viable cells fluoresce green. The number of fluorescent (living) cells is counted.[8]
-
Data Analysis: The percentage of viable cells in the treated groups is calculated and compared to the untreated hypoxic control group. Statistical significance is determined using appropriate tests (e.g., p<0.05).[8]
Protocol: In Vivo Ischemia/Reperfusion Model
This animal model simulates the ischemic damage that can occur in glaucoma, allowing for the evaluation of neuroprotective agents in vivo.
-
Animal Model: The study is typically conducted in rats.
-
Induction of Ischemia: Ischemia is induced in one eye by raising the intraocular pressure (e.g., to 110 mmHg) for a fixed period, such as 45 minutes, by cannulating the anterior chamber.[9] The contralateral eye serves as a control.
-
Drug Administration: The test compound (e.g., betaxolol) can be administered topically or systemically (e.g., intraperitoneal injection) before the ischemic insult and during the reperfusion period.[7][9]
-
Reperfusion and Follow-up: After the ischemic period, the pressure is normalized, allowing for retinal reperfusion. Animals are monitored for a period, typically 3 to 7 days.[9]
-
Functional Assessment: Retinal function is assessed using electroretinography (ERG). A reduction in the b-wave amplitude is indicative of ischemic damage.[9]
-
Histological Analysis: After the follow-up period, the retinas are harvested, sectioned, and examined immunohistochemically for markers of neuronal health and damage (e.g., calretinin, NeuN).[9][10]
Clinical Research Landscape
While preclinical data are promising, the translation to clinical efficacy for neuroprotection remains a significant hurdle. Clinical trials involving levobetaxolol have historically focused on its IOP-lowering capabilities as the primary endpoint.
A Phase 3 clinical trial sponsored by Zhaoke (Guangzhou) Ophthalmology Pharmaceutical Ltd. was conducted to evaluate the safety and efficacy of Levobetaxolol Hydrochloride Eye Drops for treating primary open-angle glaucoma or ocular hypertension in Chinese patients.[11][12] The primary outcome measures were the change in intraocular pressure from baseline.[12] While essential for regulatory approval as an IOP-lowering agent, such trial designs do not directly assess the neuroprotective potential of the drug.
Discussion and Future Directions
The early-stage research provides a compelling rationale for investigating levobetaxolol as a neuroprotective agent for glaucoma and other neurodegenerative eye diseases. Its mechanism of action, centered on the blockade of Na+ and Ca2+ channels, directly addresses a key pathway of neuronal injury.[6][7] Preclinical data consistently show that it can protect retinal neurons from hypoxic and ischemic insults, and appears to be more potent in this regard than other beta-blockers like timolol.[7]
The primary gap in the current body of research is the lack of clinical trials specifically designed to evaluate neuroprotection as a primary outcome. Future research should focus on:
-
Clinical Trials with Neuroprotective Endpoints: Designing prospective, randomized clinical trials that use structural (e.g., OCT imaging of RNFL/GCC thickness) and functional (e.g., visual field progression) endpoints to directly measure neuroprotective efficacy.
-
Biomarker Development: Identifying and validating biomarkers that can track the neurodegenerative process in glaucoma and the response to neuroprotective therapies.
-
Combination Therapies: Investigating the potential synergistic effects of combining levobetaxolol with other IOP-lowering drugs or agents with different neuroprotective mechanisms.
Conclusion
Early-stage research strongly supports the hypothesis that levobetaxolol possesses neuroprotective properties relevant to the treatment of neurodegenerative eye diseases like glaucoma. Its ability to block sodium and calcium channels offers a therapeutic mechanism that is complementary to its established IOP-lowering effect. While preclinical evidence is robust, the definitive clinical validation of its neuroprotective benefits requires dedicated clinical trials with appropriate endpoints. Continued investigation in this area holds the potential to introduce a valuable dual-action therapeutic for the management of glaucoma, addressing both IOP and the underlying neurodegenerative process.
References
- 1. academicmed.org [academicmed.org]
- 2. banglajol.info [banglajol.info]
- 3. reviewofophthalmology.com [reviewofophthalmology.com]
- 4. Understanding Neuroprotection In Glaucoma - Glaucoma Research Foundation [glaucoma.org]
- 5. Neuroprotection in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of levobetaxolol and timolol at blunting retinal ischaemia is related to their calcium and sodium blocking activities: relevance to glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. In vivo and in vitro experiments show that betaxolol is a retinal neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced Retinal Ganglion Cell Survival in Glaucoma by Hypoxic Postconditioning After Disease Onset - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Eye Drops for Treatment of Primary Open-angle Glaucoma or Ocular Hypertension | Clinical Research Trial Listing [centerwatch.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Levobetaxolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levobetaxolol, the (S)-enantiomer of betaxolol, is a selective beta-1-adrenergic receptor antagonist used in the treatment of chronic open-angle glaucoma and ocular hypertension.[1][2][3] Its hydrochloride salt is the active pharmaceutical ingredient in ophthalmic solutions.[2] The synthesis of enantiomerically pure levobetaxolol hydrochloride is a critical process in its pharmaceutical development, requiring robust synthetic routes and efficient purification techniques to ensure high purity and efficacy. These application notes provide a detailed overview of the synthesis process and purification methods for this compound, complete with experimental protocols and quantitative data.
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common and effective method involves the use of chiral starting materials to ensure the desired stereochemistry of the final product. One such pathway starts from p-hydroxyphenylethyl alcohol and (R)-epihalohydrin.[4]
Key Reaction Steps:
-
Alkylation of p-hydroxyphenylethyl alcohol: The phenolic hydroxyl group of p-hydroxyphenylethyl alcohol is alkylated with (R)-epihalohydrin.
-
Amination: The resulting epoxide is opened by reaction with isopropylamine.
-
Protection and Alkylation: This step can be part of an alternative strategy to introduce the cyclopropylmethoxyethyl side chain.[5]
-
Deprotection: Removal of any protecting groups.
-
Salt Formation: The free base of levobetaxolol is converted to its hydrochloride salt.[4]
An alternative approach involves the synthesis of racemic betaxolol followed by chiral resolution to isolate the desired (S)-enantiomer, levobetaxolol.[6][7]
Experimental Protocol: Synthesis from p-Hydroxyphenylethanol[5]
-
Selective Esterification of Alcoholic Hydroxyl: The alcoholic hydroxyl group of p-hydroxyphenylethanol is selectively esterified.
-
Etherification of Phenolic Hydroxyl: The phenolic hydroxyl group is then etherified.
-
Amination with Isopropylamine: The intermediate undergoes amination with isopropylamine.
-
Etherification with Cyclopropylmethanol: The final etherification is carried out with cyclopropylmethanol.
-
Salification with HCl: The resulting levobetaxolol free base is treated with hydrochloric acid or hydrogen chloride gas to form the hydrochloride salt.[5]
The final product can be recrystallized from a suitable solvent to yield white crystals of this compound.[4][5]
Purification Techniques for this compound
Purification of this compound is crucial to remove impurities, including the (R)-enantiomer (dextrobetaxolol), and to achieve the high purity required for pharmaceutical applications.
Recrystallization
Recrystallization is a common method for purifying the final salt.[4] The choice of solvent is critical for obtaining high purity and yield.
Protocol: Recrystallization of this compound [4][5]
-
Dissolve the crude this compound in a suitable solvent or solvent mixture (e.g., water, ethanol, methanol, acetone, acetonitrile, chloroform, dichloromethane, ethyl acetate, tetrahydrofuran, diethyl ether, petroleum ether, or dioxane) with heating.[4][5]
-
Allow the solution to cool slowly to induce crystallization.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Chiral Chromatography
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for the enantiomeric separation of betaxolol and the purity analysis of levobetaxolol.[6][7]
Protocol: Chiral HPLC for Enantiomeric Purity [6][7][8]
-
Column: Teicoplanin macrocyclic antibiotic chiral stationary phase (e.g., Chirobiotic T).[6][7][8]
-
Mobile Phase: A polar ionic mobile phase consisting of methanol, glacial acetic acid, and triethylamine (e.g., 100:0.020:0.025, v/v/v).[6][7]
-
Detection: Fluorescence detection with excitation at 275 nm and emission at 305 nm.[6][7][8]
-
Internal Standard: S-(-)-atenolol can be used as an internal standard.[6]
Another reported HPLC method utilizes a Chiralpak IB column with a mobile phase of n-hexane-ethanol (95/5, V/V) containing 0.2% diethylamine (DEA) at a flow rate of 0.8 mL/min, with UV detection at 274 nm.[9]
A High-Performance Thin-Layer Chromatography (HPTLC) method has also been developed using β-cyclodextrin as a chiral selector in the mobile phase.[10]
Quantitative Data
The following tables summarize quantitative data related to the analysis of levobetaxolol.
| Parameter | Value | Reference |
| HPLC Retention Time (S-betaxolol) | 11.3 min | [6][7][8] |
| HPLC Retention Time (R-betaxolol) | 12.6 min | [6][7][8] |
| HPLC Linearity Range | 10-500 ng/ml | [6][7][8] |
| HPLC Detection Limit | 5 ng/ml | [6][7][8] |
| Recovery from Tablets | 97.4% to 101.4% | [6][7][8] |
| Recovery from Ophthalmic Solution | 98.0% to 102.0% | [6][7][8] |
| HPTLC Detection Limit (Levobetaxolol) | 0.15 µ g/band | [10] |
| HPTLC Detection Limit (Dextrobetaxolol) | 0.13 µ g/band | [10] |
| Parameter | Value | Reference |
| Chemical Purity | 99.0-100.0% | [5] |
| Optical Purity (ee) | >99% | [5] |
| Total Yield | 62% | [5] |
Diagrams
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
The synthesis and purification of this compound are well-established processes that can yield a high-purity active pharmaceutical ingredient. The choice of synthetic route and purification technique will depend on factors such as cost, scalability, and desired purity levels. The analytical methods outlined provide robust means for quality control and enantiomeric purity determination. These protocols and data serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. Levobetaxolol | C18H29NO3 | CID 60657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Levobetaxolol - Wikipedia [en.wikipedia.org]
- 3. This compound: a review of its pharmacology and use in the treatment of chronic open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN100528832C - Technique of synthesizing levorotatory betaxolol hydrochloride - Google Patents [patents.google.com]
- 5. CN101665441A - Method for preparing l-betaxolol hydrochloride - Google Patents [patents.google.com]
- 6. Direct enantiomeric resolution of betaxolol with application to analysis of pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Enantiomeric Resolution of Betaxolol with Application to Analysis of Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. separation-of-betaxolol-hydrochloride-with-new-bonded-cellulose-chiral-stationary-phase-and-determination-of-the-enantiomers-in-plasma-by-hplc - Ask this paper | Bohrium [bohrium.com]
- 10. Box-Behnken response surface modeling assisted enantiomeric resolution of some racemic β-blockers using HPTLC and β-cyclodextrin as chiral mobile phase additive: Application to check the enantiomeric purity of betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enantiomeric Separation of Betaxolol Isomers by HPLC
This document provides detailed high-performance liquid chromatography (HPLC) methods for the enantiomeric separation of betaxolol isomers. The protocols are intended for researchers, scientists, and professionals in drug development and quality control.
Betaxolol, a selective β1-adrenergic receptor antagonist, is a chiral drug used in the treatment of hypertension and glaucoma.[1][2] The (S)-enantiomer is primarily responsible for the therapeutic activity, while the (R)-enantiomer is associated with side effects.[1] Therefore, the separation and quantification of individual enantiomers are crucial for pharmaceutical development and regulatory purposes. The following methods detail direct chiral separation approaches using various chiral stationary phases (CSPs).
Method 1: Separation using a Teicoplanin-Based Chiral Stationary Phase
This method utilizes a macrocyclic antibiotic CSP, specifically a teicoplanin-based column, for the baseline resolution of betaxolol enantiomers. It is applicable for the analysis of betaxolol in pharmaceutical preparations like tablets and ophthalmic solutions.[3][4]
Experimental Protocol
Chromatographic Conditions:
| Parameter | Value |
| Column | Chirobiotic T (Teicoplanin CSP) |
| Mobile Phase | Methanol:Glacial Acetic Acid:Triethylamine (100:0.020:0.025, v/v/v)[3] |
| Flow Rate | 1.5 mL/min[3] |
| Detection | Fluorescence |
| Excitation Wavelength | 275 nm[3][4] |
| Emission Wavelength | 305 nm[3][4] |
| Temperature | Ambient |
| Internal Standard | S-(–)-Atenolol[3] |
Sample Preparation:
-
Standard Solutions: Prepare stock solutions of racemic betaxolol and the internal standard in the mobile phase. Create working standards by appropriate dilution to fall within the linearity range (10–500 ng/mL).[4]
-
Pharmaceutical Preparations (Tablets/Ophthalmic Solutions): Extract a known amount of the preparation with a suitable solvent, followed by filtration and dilution with the mobile phase to the desired concentration.
Quantitative Data Summary:
| Analyte | Mean Retention Time (min) | Linearity Range (ng/mL) | Limit of Detection (ng/mL) | Recovery (%) |
| S-Betaxolol | 11.3[3][4] | 10–500[4] | 5[4] | 97.4–101.4 (Tablets), 98.0–102.0 (Ophthalmic)[3][4] |
| R-Betaxolol | 12.6[3][4] | 10–500[4] | 5[4] | 97.4–101.4 (Tablets), 98.0–102.0 (Ophthalmic)[3][4] |
Experimental Workflow
Caption: Workflow for Betaxolol Enantiomer Separation using a Teicoplanin-Based CSP.
Method 2: Separation using a Cellulose-Based Chiral Stationary Phase
This method employs a cellulose-based CSP, specifically Chiralpak IB, for the enantiomeric separation of betaxolol hydrochloride. This approach is suitable for determining the enantiomeric composition in biological matrices such as plasma.[1]
Experimental Protocol
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak IB (250 x 4.6 mm, 5 µm)[1][5] |
| Mobile Phase | n-hexane:Ethanol (95:5, v/v) with 0.2% Diethylamine (DEA)[1][5] |
| Flow Rate | 0.8 mL/min[1][5] |
| Detection | UV (274 nm) or Fluorescence (Ex: 227 nm, Em: 305 nm for plasma)[1] |
| Temperature | 30°C[1][5] |
Sample Preparation (for plasma):
-
To a plasma sample, add a precipitating agent (e.g., acetonitrile).
-
Vortex and centrifuge to separate the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Quantitative Data Summary:
| Parameter | Value |
| Resolution (Rs) | 5.26[1][5] |
Experimental Workflow
Caption: Workflow for Betaxolol Enantiomer Separation in Plasma using a Cellulose-Based CSP.
Method 3: Indirect Separation via Diastereomer Derivatization
This method involves the derivatization of betaxolol enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase HPLC column.[6]
Experimental Protocol
Derivatization Step:
-
React the betaxolol sample with R(-)-naphthylethylisocyanate to form diastereomeric derivatives.[6]
Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase (e.g., C18) |
| Mobile Phase | To be optimized for the separation of the diastereomers. |
| Detection | Fluorescence |
| Quantification Limit | Down to 0.5 ng/mL in biological fluids[6] |
Note: While effective, indirect methods can be more time-consuming due to the additional derivatization step.[6] Direct methods using CSPs are often preferred for their simplicity.[2]
Concluding Remarks
The choice of method for the enantiomeric separation of betaxolol will depend on the specific application, sample matrix, and available instrumentation. For routine analysis of pharmaceutical formulations, the direct method using a teicoplanin-based CSP offers high specificity and sensitivity.[3] For analysis in biological fluids, the cellulose-based CSP has been shown to be effective.[1] The selection of the appropriate chiral stationary phase and mobile phase composition is critical for achieving optimal resolution and analysis time.
References
- 1. separation-of-betaxolol-hydrochloride-with-new-bonded-cellulose-chiral-stationary-phase-and-determination-of-the-enantiomers-in-plasma-by-hplc - Ask this paper | Bohrium [bohrium.com]
- 2. Enantiomeric separation of betaxolol using liquid chromatographic techniques: A review - research journal [gyanvihar.org]
- 3. Direct Enantiomeric Resolution of Betaxolol with Application to Analysis of Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of betaxolol enantiomers by high-performance liquid chromatography. Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulating Levobetaxolol Hydrochloride Ophthalmic Suspension: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the research-scale formulation of a levobetaxolol hydrochloride ophthalmic suspension, 0.5%. The following protocols are based on established principles of sterile ophthalmic formulation and publically available information on the composition of commercial products. These guidelines are intended for research and development purposes and must be adapted and validated for specific applications.
Introduction
This compound is a cardioselective beta-1-adrenergic receptor antagonist used to lower intraocular pressure (IOP) in patients with chronic open-angle glaucoma or ocular hypertension.[1][2] Its efficacy is linked to the reduction of aqueous humor production.[2][3] Formulating levobetaxolol as an ophthalmic suspension can enhance its ocular bioavailability by increasing its residence time in the eye. This document outlines the components, formulation process, and quality control parameters for developing a research-grade this compound ophthalmic suspension.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (S)-1-[p-[2-(cyclopropylemethoxy)ethyl]phenoxy]-3-(isopropylamino)-2-propanol hydrochloride | [1][2] |
| Molecular Weight | 343.89 g/mol | [1] |
| Appearance | White, crystalline powder | [1] |
| Specific Rotation | -19.67° (c=20 mg/mL; methanol) | [1] |
Formulation Components
The following table details the components for a representative 100 mL batch of a 0.5% this compound ophthalmic suspension, based on the composition of Betaxon™.
| Component | Role | Concentration (% w/v) | Quantity (for 100 mL) |
| This compound | Active Pharmaceutical Ingredient | 0.56% (equivalent to 0.5% base) | 0.56 g |
| Benzalkonium Chloride | Preservative | 0.01% | 0.01 g |
| Mannitol | Tonicity Agent | q.s. to 260-340 mOsm/kg | As required |
| Poly(styrene-divinyl benzene) sulfonic acid | Suspending Agent/Resin | Proprietary | As required |
| Carbomer 974P | Viscosity Enhancer/Suspending Agent | Proprietary | As required |
| Boric Acid | Buffering Agent | Proprietary | As required |
| N-lauroylsarcosine | Surfactant/Wetting Agent | Proprietary | As required |
| Edetate Disodium (EDTA) | Chelating Agent | Proprietary | As required |
| Hydrochloric Acid or Tromethamine | pH Adjustment | q.s. to pH 5.5-7.5 | As required |
| Purified Water | Vehicle | q.s. to 100 mL | q.s. to 100 mL |
Experimental Protocols
Preparation of the Vehicle
This protocol describes the preparation of the aqueous vehicle containing the excipients.
-
Preparation of the Carbomer Dispersion: In a sterile beaker, slowly disperse Carbomer 974P in approximately 40 mL of purified water while stirring continuously to avoid clumping. Allow the dispersion to hydrate for at least one hour.
-
Dissolution of Other Excipients: In a separate sterile beaker, dissolve mannitol, boric acid, edetate disodium, and N-lauroylsarcosine in approximately 50 mL of purified water.
-
Addition of Preservative: Add benzalkonium chloride to the solution from step 2 and mix thoroughly.
-
Combining the Phases: Slowly add the dissolved excipient solution to the hydrated Carbomer dispersion with continuous stirring.
-
pH Adjustment: Adjust the pH of the bulk vehicle to the target range of 5.5-7.5 using small additions of hydrochloric acid or tromethamine solution.
-
Final Volume Adjustment: Add purified water to bring the final volume to approximately 90 mL.
Preparation of the Drug Suspension
This protocol details the incorporation of the active pharmaceutical ingredient.
-
Micronization of API: If necessary, this compound should be micronized to achieve a particle size of less than 10 µm to prevent irritation.[4][5]
-
Wetting the API: In a sterile mortar, wet the micronized this compound with a small amount of the prepared vehicle to form a smooth paste.
-
Formation of the Suspension: Gradually add the remaining vehicle to the paste while triturating to form a uniform suspension.
-
Incorporation of Suspending Resin: If using a resin like poly(styrene-divinyl benzene) sulfonic acid, it should be dispersed in a portion of the vehicle and then added to the drug suspension.
-
Homogenization: The final suspension should be homogenized using a suitable high-shear mixer to ensure uniform particle distribution.
Sterilization
Ophthalmic suspensions cannot be terminally sterilized by filtration.[5] Therefore, aseptic processing is required.
-
Component Sterilization: All components that are not heat-labile, such as glassware and metal utensils, should be sterilized by autoclaving. Heat-sensitive components should be sterilized by appropriate methods such as ethylene oxide or gamma irradiation. The vehicle can be sterilized by filtration through a 0.22 µm filter before the addition of the sterile, micronized drug.
-
Aseptic Compounding: The entire formulation process must be carried out in a certified aseptic environment (e.g., a Class 100/ISO 5 laminar airflow hood within a cleanroom) by gowned personnel using aseptic techniques.
Quality Control Parameters
The following table outlines the key quality control tests for the final product.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | A uniform, white to off-white suspension. |
| pH | pH meter | 5.5 - 7.5 |
| Osmolality | Osmometer | 260 - 340 mOsm/kg |
| Particle Size Distribution | Laser Diffraction or Microscopy | Mean particle size < 10 µm, with a narrow distribution. |
| Viscosity | Viscometer/Rheometer | To be established based on formulation. |
| Assay of Levobetaxolol HCl | HPLC | 90.0% - 110.0% of the labeled amount. |
| Sterility | USP <71> Sterility Tests | Must be sterile. |
| Preservative Efficacy | USP <51> Antimicrobial Effectiveness Testing | Meets USP requirements. |
In Vitro Drug Release Testing
In vitro release testing (IVRT) is a critical tool for assessing the performance of the suspension and ensuring batch-to-batch consistency.[6]
IVRT Protocol using Franz Diffusion Cell
-
Apparatus: Vertical Franz diffusion cells.[7]
-
Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose acetate).
-
Receptor Medium: Simulated tear fluid (pH 7.4). The composition can include salts like sodium chloride and sodium bicarbonate to mimic tear fluid.[7]
-
Procedure: a. Mount the membrane on the Franz diffusion cell, separating the donor and receptor compartments. b. Fill the receptor compartment with pre-warmed (37°C) receptor medium and ensure no air bubbles are trapped. c. Apply a precise amount of the this compound ophthalmic suspension to the donor side of the membrane. d. At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed medium. e. Analyze the samples for levobetaxolol concentration using a validated analytical method, such as HPLC.
-
Data Analysis: Plot the cumulative amount of drug released versus time.
Visualization of Workflows
Caption: Workflow for the formulation of this compound ophthalmic suspension.
Caption: Quality control testing workflow for the ophthalmic suspension.
Caption: Simplified signaling pathway of levobetaxolol in reducing IOP.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Betaxon (this compound Ophthalmic Suspension): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. nbinno.com [nbinno.com]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. Ophthalmic Preparations | Pharmlabs [pharmlabs.unc.edu]
- 6. In Vitro Drug Release Testing Method For Nepafenac Ophthalmic Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols for Assessing the Neuroprotective Effects of Levobetaxolol In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the neuroprotective effects of levobetaxolol in preclinical in vivo models of retinal ganglion cell (RGC) degeneration. The methodologies described herein are relevant for studying neuroprotection in the context of glaucoma and other optic neuropathies.
Introduction
Levobetaxolol, a cardioselective β1-adrenergic antagonist, has demonstrated neuroprotective properties beyond its primary function of lowering intraocular pressure. Its mechanism of action is believed to involve the blockade of sodium and calcium influx into neuronal cells, thereby mitigating the damaging effects of excitotoxicity and ischemia.[1][2] This document outlines key in vivo models and experimental procedures to evaluate the neuroprotective efficacy of levobetaxolol.
Key In Vivo Models for Assessing Neuroprotection
Three primary in vivo models are detailed for investigating the neuroprotective effects of levobetaxolol on retinal ganglion cells:
-
Optic Nerve Crush (ONC) Model: This model induces a rapid and reproducible traumatic optic neuropathy, leading to RGC apoptosis.[3][4]
-
Retinal Ischemia-Reperfusion (I/R) Injury Model: This model mimics the retinal damage caused by a temporary interruption of blood flow, as seen in conditions like central retinal artery occlusion.[1][5]
-
Glutamate-Induced Excitotoxicity Model: This model directly assesses the ability of a compound to protect against the neurotoxic effects of excessive glutamate, a key factor in various neurodegenerative diseases.[6][7]
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from the described experimental protocols. Please note that the data presented are illustrative and will vary based on experimental conditions.
Table 1: Retinal Ganglion Cell Survival in the Optic Nerve Crush (ONC) Model
| Treatment Group | Dosage & Administration | Mean RGC Density (cells/mm²) | Percentage RGC Survival (%) |
| Naive Control | No Injury | 2500 ± 150 | 100% |
| ONC + Vehicle | 10 µL intravitreal saline | 1100 ± 120 | 44%[8] |
| ONC + Levobetaxolol | 0.5% Topical Solution, twice daily | 1600 ± 140 | 64% |
Table 2: Functional Assessment using Electroretinography (ERG) in the Ischemia-Reperfusion (I/R) Model
| Treatment Group | Ischemia Duration | Reperfusion Duration | Scotopic b-wave Amplitude (µV) | b-wave Amplitude Recovery (%) |
| Naive Control | 0 min | 0 min | 450 ± 30 | 100% |
| I/R + Vehicle | 60 min | 7 days | 180 ± 25 | 40% |
| I/R + Levobetaxolol | 60 min | 7 days | 315 ± 35 | 70% |
Table 3: Inner Retinal Thickness in the Glutamate-Induced Excitotoxicity Model
| Treatment Group | Glutamate Dose (intravitreal) | Post-injection Timepoint | Inner Retinal Thickness (µm) | Reduction in Thickness (%) |
| Naive Control | 0 nmol | 7 days | 85 ± 5 | 0% |
| Glutamate + Vehicle | 40 nmol | 7 days | 55 ± 6 | 35.3% |
| Glutamate + Levobetaxolol | 40 nmol | 7 days | 75 ± 5 | 11.8% |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed neuroprotective signaling pathway of levobetaxolol and the general experimental workflows for the described in vivo models.
Figure 1. Proposed Neuroprotective Signaling Pathway of Levobetaxolol.
Figure 2. General Experimental Workflow for In Vivo Neuroprotection Studies.
Experimental Protocols
Protocol 1: Optic Nerve Crush (ONC) Model in Rats
Objective: To assess the neuroprotective effect of levobetaxolol on RGC survival and function following traumatic optic nerve injury.
Materials:
-
Adult male Wistar rats (250-300g)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Topical proparacaine hydrochloride (0.5%)
-
Surgical microscope
-
Fine-tipped forceps (e.g., Dumont #5)
-
Self-closing forceps
-
Levobetaxolol ophthalmic solution (e.g., 0.5%) and vehicle control
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Anti-Brn3a or anti-RBPMS antibody for RGC labeling
-
Fluorescent secondary antibody
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Animal Preparation: Anesthetize the rat via intraperitoneal injection. Apply a drop of topical proparacaine to the operative eye.
-
Surgical Procedure:
-
Perform a lateral canthotomy to expose the globe.
-
Gently retract the globe to expose the optic nerve.
-
Carefully dissect the connective tissue surrounding the optic nerve.
-
Using self-closing forceps, crush the optic nerve approximately 2mm posterior to the globe for 10 seconds. Ensure that the retinal blood supply is not compromised.
-
-
Drug Administration:
-
Immediately after the crush, begin topical administration of levobetaxolol or vehicle to the cornea. A typical regimen is one drop twice daily.
-
-
Post-operative Care and Follow-up:
-
Apply antibiotic ointment to the eye to prevent infection.
-
Continue topical drug administration for the duration of the experiment (e.g., 14 days).
-
-
Assessment of RGC Survival (Day 14):
-
Euthanize the animals and enucleate the eyes.
-
Fix the eyes in 4% PFA for 1 hour.
-
Dissect the retina and prepare retinal wholemounts.
-
Perform immunohistochemistry using an RGC-specific marker (e.g., Brn3a).
-
Capture fluorescent images of the retina at predefined locations.
-
Quantify the number of surviving RGCs per unit area.
-
Protocol 2: Retinal Ischemia-Reperfusion (I/R) Injury Model in Rats
Objective: To evaluate the ability of levobetaxolol to protect retinal function and structure from ischemic damage.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic cocktail
-
Topical proparacaine hydrochloride (0.5%)
-
30-gauge needle connected to a saline reservoir
-
Electroretinography (ERG) system
-
Levobetaxolol ophthalmic solution and vehicle control
-
Materials for histology as described in Protocol 1.
Procedure:
-
Baseline ERG: Record baseline scotopic ERGs from both eyes.
-
Induction of Ischemia:
-
Anesthetize the rat and apply topical proparacaine.
-
Cannulate the anterior chamber of one eye with a 30-gauge needle connected to a saline reservoir.
-
Raise the intraocular pressure (IOP) to 110 mmHg for 60 minutes by elevating the saline reservoir. Confirm ischemia by observing whitening of the iris and loss of the red fundus reflex.
-
-
Reperfusion and Treatment:
-
Lower the saline reservoir to restore retinal circulation (reperfusion).
-
Begin topical administration of levobetaxolol or vehicle.
-
-
Follow-up and Functional Assessment:
-
Continue treatment as per the defined schedule.
-
Record ERGs at specified time points post-I/R (e.g., 3 and 7 days) to assess the recovery of the b-wave amplitude, which is a sensitive indicator of inner retinal function.[9]
-
-
Histological Assessment:
-
At the end of the study, euthanize the animals and process the eyes for histology to assess the thickness of the inner retinal layers and RGC survival.
-
Protocol 3: Glutamate-Induced Excitotoxicity Model in Rats
Objective: To determine if levobetaxolol can directly protect RGCs from glutamate-induced cell death.
Materials:
-
Adult male Wistar rats (250-300g)
-
Anesthetic cocktail
-
Topical proparacaine hydrochloride (0.5%)
-
Hamilton syringe with a 33-gauge needle
-
L-glutamate solution (e.g., 40 nmol in sterile saline)[7]
-
Levobetaxolol ophthalmic solution and vehicle control
-
Materials for histology as described in Protocol 1.
Procedure:
-
Pre-treatment:
-
Administer topical levobetaxolol or vehicle for a specified period before glutamate injection (e.g., 3 days).
-
-
Intravitreal Injection:
-
Anesthetize the rat and apply topical proparacaine.
-
Under a surgical microscope, make a small puncture in the sclera 1-2 mm posterior to the limbus using a 30-gauge needle.
-
Using a Hamilton syringe, slowly inject 2 µL of the glutamate solution into the vitreous cavity.
-
-
Post-injection Treatment and Follow-up:
-
Continue topical administration of levobetaxolol or vehicle.
-
-
Assessment of Retinal Damage (Day 7):
-
Euthanize the animals and enucleate the eyes.
-
Process the eyes for histology.
-
Measure the thickness of the inner plexiform layer and the ganglion cell layer.
-
Quantify RGC survival using immunohistochemistry.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of levobetaxolol's neuroprotective effects. By utilizing these models, researchers can gain valuable insights into the therapeutic potential of levobetaxolol for the treatment of glaucoma and other neurodegenerative diseases of the retina. Consistent application of these standardized methods will facilitate the generation of reliable and comparable data, ultimately advancing the development of novel neuroprotective strategies.
References
- 1. Effectiveness of levobetaxolol and timolol at blunting retinal ischaemia is related to their calcium and sodium blocking activities: relevance to glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Optic Nerve Crush in Mice to Study Retinal Ganglion Cell Survival and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Viability of retinal ganglion cells after optic nerve crush in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The b-wave of the electroretinogram as an index of retinal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Levobetaxolol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levobetaxolol, the (S)-enantiomer of betaxolol, is a selective beta-1 adrenergic receptor antagonist primarily used in the treatment of glaucoma and ocular hypertension.[1] Accurate quantification of levobetaxolol in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document provides detailed application notes and protocols for the analysis of levobetaxolol using high-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS), recognized for their sensitivity and selectivity.[2][3]
Analytical Techniques Overview
The quantification of levobetaxolol in biological samples predominantly relies on chromatographic techniques. Due to its chiral nature, methods that can distinguish between the (S)- and (R)-enantiomers are often necessary, especially in pharmacokinetic studies of the racemic mixture.[4] For levobetaxolol-specific assays, a validated chromatographic method is essential.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with fluorescence detection, offers a sensitive and reliable method for quantifying levobetaxolol.[5] Derivatization with a chiral reagent can be employed for the separation of enantiomers if required.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the preferred method for bioanalytical studies due to its high selectivity, sensitivity, and speed.[2][7] It often requires less stringent sample cleanup compared to HPLC-UV or fluorescence methods.
Application Note 1: Chiral Separation and Quantification of Betaxolol Enantiomers in Human Plasma by HPLC with Fluorescence Detection
This method is suitable for pharmacokinetic studies where the differential disposition of levobetaxolol and its (R)-enantiomer is investigated.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of plasma, add an internal standard (e.g., a structurally similar beta-blocker).
-
Add 200 µL of 1 M sodium hydroxide to alkalinize the sample.
-
Add 5 mL of an organic solvent mixture (e.g., hexane:isoamyl alcohol, 98:2 v/v).
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions
-
Column: Chiralpak IB (250 x 4.6 mm, 5 µm)[4]
-
Mobile Phase: n-hexane:ethanol (95:5, v/v) with 0.2% diethylamine (DEA)[4]
-
Flow Rate: 0.8 mL/min[4]
-
Column Temperature: 25°C[4]
-
Injection Volume: 20 µL
-
Fluorescence Detection: Excitation at 227 nm, Emission at 305 nm[4]
Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2.5 - 80 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[6] |
| Recovery | ~88%[5] |
| Intra-day Precision (RSD%) | < 15% |
| Inter-day Precision (RSD%) | < 15% |
| Accuracy | 85-115% |
Note: Validation parameters are based on similar methods for betaxolol and may need to be established specifically for levobetaxolol.
Experimental Workflow
Caption: Workflow for HPLC analysis of levobetaxolol in plasma.
Application Note 2: Rapid Quantification of Levobetaxolol in Human Plasma by LC-MS/MS
This method is ideal for high-throughput analysis in clinical trials and toxicokinetic studies.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., deuterated levobetaxolol).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A standard UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by direct infusion of levobetaxolol and the internal standard. For betaxolol (as a reference), precursor ion at m/z 308.2 and product ions for quantification and qualification.
Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Recovery | > 90% |
| Intra-day Precision (RSD%) | < 10% |
| Inter-day Precision (RSD%) | < 10% |
| Accuracy | 90-110% |
| Matrix Effect | Monitored and within acceptable limits |
Note: These are typical performance characteristics for LC-MS/MS methods and should be validated for the specific application.
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of levobetaxolol.
Summary of Quantitative Data
The following table summarizes the performance of the described analytical techniques for the quantification of betaxolol/levobetaxolol in biological samples.
| Analytical Technique | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| HPLC-Fluorescence | Blood/Biological Fluids | Not specified | 0.5 | Not specified | [6] |
| HPLC-Fluorescence | Rabbit Plasma | Not specified | Not specified | Not specified | [4] |
| HPLC-Fluorescence | Human Plasma | 2.5 - 80 | 2.5 | 88 | [5] |
| LC-MS | Urine | Not specified | 0.53 - 2.23 | Not specified | [3] |
Conclusion
The choice of analytical method for the quantification of levobetaxolol depends on the specific requirements of the study. HPLC with fluorescence detection provides a cost-effective and sensitive approach, particularly when chiral separation is needed. For high-throughput and highly selective analysis, LC-MS/MS is the method of choice. Both methods require careful validation to ensure the reliability of the generated data in compliance with regulatory guidelines.[8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the analysis of beta-blockers by different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. separation-of-betaxolol-hydrochloride-with-new-bonded-cellulose-chiral-stationary-phase-and-determination-of-the-enantiomers-in-plasma-by-hplc - Ask this paper | Bohrium [bohrium.com]
- 5. lifesciencesite.com [lifesciencesite.com]
- 6. Determination of betaxolol enantiomers by high-performance liquid chromatography. Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
Application Notes and Protocols for Chiral Chromatography of Levobetaxolol Hydrochloride
Introduction
Levobetaxolol, the (S)-enantiomer of betaxolol, is a selective beta-1 adrenergic receptor blocker primarily used in the treatment of glaucoma and ocular hypertension. The pharmacological activity of betaxolol resides predominantly in the (S)-enantiomer, while the (R)-enantiomer contributes more to side effects.[1][2] Therefore, the enantiomeric purity of levobetaxolol hydrochloride is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation and quantification of betaxolol enantiomers, ensuring the safety and efficacy of the drug product.[3] This document provides detailed application notes and protocols for the chiral purity analysis of this compound using different chiral stationary phases (CSPs).
Method 1: Normal-Phase HPLC using a Cellulose-Based Chiral Stationary Phase
This method utilizes a cellulose-based chiral stationary phase for the enantiomeric separation of betaxolol.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.[4]
-
Chiral Stationary Phase: Chiral OD-H (250 mm x 4.6 mm, 5 µm) column (Cellulose based).[4][5]
-
Mobile Phase: A mixture of Hexane, Ethanol, and Diethylamine in the ratio of 95:5:0.1 (v/v/v).[4][5]
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.[4]
-
Diluent: Mobile phase.[4]
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase. Further dilute to the desired concentration (e.g., 10-30 µg/mL).[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 10–30 µg/mL | [4] |
| Regression Coefficient (r²) | 0.9999 | [4][5] |
| Limit of Detection (LOD) | 1 µg/mL | [4] |
| Limit of Quantitation (LOQ) | 10 µg/mL | [4] |
Experimental Workflow
Method 2: Normal-Phase HPLC using a Cellulose-Based Chiral Stationary Phase (Alternative Mobile Phase)
This method provides an alternative mobile phase composition for the separation of betaxolol enantiomers on a Chiralpak IB column.
Experimental Protocol
-
Instrumentation: An Agilent 1100 series HPLC instrument or equivalent.[1]
-
Chiral Stationary Phase: Chiralpak IB (250 mm x 4.6 mm, 5 µm).[1][6]
-
Mobile Phase: n-hexane:ethanol (95:5, v/v) with 0.2% diethylamine (DEA).[1][6]
-
Detection: UV at 274 nm or Fluorescence (λex = 227 nm, λem = 305 nm) for in-vivo samples.[1][6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Resolution (Rs) | 5.26 | [1][6] |
Method 3: Reversed-Phase HPLC using a Macrocyclic Antibiotic Chiral Stationary Phase
This method describes a reversed-phase approach using a teicoplanin-based chiral stationary phase.
Experimental Protocol
-
Instrumentation: A standard HPLC system with a fluorescence detector.[7]
-
Chiral Stationary Phase: Chirobiotic T (Teicoplanin macrocyclic antibiotic CSP).[6][7]
-
Mobile Phase: A polar ionic mobile phase (PIM) consisting of methanol:glacial acetic acid:triethylamine (100:0.020:0.025, v/v/v).[7]
-
Flow Rate: 1.5 mL/min.[7]
-
Detection: Fluorescence with excitation at 275 nm and emission at 305 nm.[7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 10–500 ng/mL | [7] |
| Correlation Coefficient (r) | 0.996 (for both enantiomers) | [7] |
| Limit of Detection (LOD) | 5 ng/mL | [7] |
| Limit of Quantitation (LOQ) | 10 ng/mL | [7] |
| Analysis Time | 25 min | [7] |
Method Validation Logical Relationship
The presented methods offer robust and reliable approaches for the chiral purity analysis of this compound. The choice of method may depend on the available instrumentation, the specific requirements of the analysis (e.g., detection limits), and the sample matrix. Method 1 and 2 are normal-phase methods that provide excellent resolution, while Method 3 offers a reversed-phase alternative with high sensitivity using fluorescence detection. All methods should be properly validated according to ICH guidelines to ensure their suitability for their intended purpose.[8][9]
References
- 1. separation-of-betaxolol-hydrochloride-with-new-bonded-cellulose-chiral-stationary-phase-and-determination-of-the-enantiomers-in-plasma-by-hplc - Ask this paper | Bohrium [bohrium.com]
- 2. gyanvihar.org [gyanvihar.org]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct Enantiomeric Resolution of Betaxolol with Application to Analysis of Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. banglajol.info [banglajol.info]
Troubleshooting & Optimization
Improving the solubility of levobetaxolol hydrochloride for in vitro assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of levobetaxolol hydrochloride for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in research?
This compound is a cardioselective β-1 adrenergic receptor antagonist.[1][2][3] It is the S-isomer of betaxolol and is primarily used in ophthalmic solutions to reduce intraocular pressure in conditions like open-angle glaucoma and ocular hypertension.[1][3][4] In a research context, it is often used in studies related to glaucoma, ocular hypertension, and neuroprotection.[4]
Q2: What are the physicochemical properties of this compound?
This compound is a white, crystalline powder with a molecular weight of 343.89 g/mol .[5]
Q3: In which solvents is this compound soluble?
This compound exhibits solubility in various organic solvents and aqueous solutions. For detailed solubility data, please refer to the table below.
Troubleshooting Guide
Issue: My this compound is not dissolving completely.
-
Solution 1: Sonication and Heating. Gentle warming and/or sonication can assist in the dissolution process.[6] It is recommended to heat the solution to 37°C and use an ultrasonic bath.[7]
-
Solution 2: Adjusting the Solvent System. If you are using a simple aqueous buffer, consider using a co-solvent system. The use of organic solvents like DMSO, DMF, or ethanol can significantly improve solubility.[8] Refer to the detailed experimental protocols for co-solvent system recommendations.
-
Solution 3: pH Adjustment. The solubility of ionizable compounds can be influenced by pH. The ophthalmic suspension of this compound has a pH between 5.5 and 7.5.[5][9] Adjusting the pH of your buffer within this range may improve solubility.
Issue: I am observing precipitation after preparing my stock solution.
-
Solution 1: Fresh Solution Preparation. It is recommended to prepare fresh solutions and use them promptly.[6] If storing, it is best to store stock solutions in separate packages to avoid issues from repeated freeze-thaw cycles.[7][10]
-
Solution 2: Storage Conditions. For short-term storage, -20°C is recommended for up to one month. For longer-term storage (up to 6 months), -80°C is advised.[7][10]
-
Solution 3: Review the Solvent Composition. Precipitation can occur when a stock solution in an organic solvent is diluted into an aqueous buffer. Ensure the final concentration of the organic solvent in your assay medium is low enough to not cause precipitation or cellular toxicity.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 59.67 | 173.50 | [8] |
| DMSO | ≥ 17.15 | - | [7][10] |
| Ethanol | 35.0 | 101.78 | [8] |
| Water | 47.0 | 136.67 | [8] |
| PBS (pH 7.2) | 10.0 | 29.08 | [8] |
| DMF | 10.0 | 29.08 | [8] |
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation in DMSO
This protocol is suitable for preparing a high-concentration stock solution that can be further diluted in aqueous media for in vitro assays.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of dimethyl sulfoxide (DMSO) to achieve the desired concentration (e.g., for a 10 mM stock solution, dissolve 3.44 mg in 1 mL of DMSO).
-
If necessary, gently warm the solution to 37°C and sonicate until the powder is completely dissolved.[7]
-
Store the stock solution at -20°C for short-term use or -80°C for long-term storage.[7][10]
Protocol 2: Co-Solvent System for Improved Aqueous Solubility (Protocol A)
This protocol is designed for applications requiring a higher concentration of this compound in a predominantly aqueous solution.
-
Prepare the following solvent mixture: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (vol/vol).
-
Add this compound to the solvent mixture.
-
This method can achieve a solubility of ≥ 2.5 mg/mL (7.27 mM).[6]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
Protocol 3: Co-Solvent System for Improved Aqueous Solubility (Protocol B)
This protocol offers an alternative co-solvent system for enhanced aqueous solubility.
-
Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
Prepare the final solvent mixture: 10% DMSO and 90% of the 20% SBE-β-CD in saline solution (vol/vol).
-
Add this compound to the solvent mixture.
-
This method can achieve a solubility of ≥ 2.5 mg/mL (7.27 mM).[6]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
Visualizations
Caption: Workflow for preparing a this compound solution.
Caption: Mechanism of action of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Levobetaxolol | C18H29NO3 | CID 60657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Levobetaxolol - Wikipedia [en.wikipedia.org]
- 4. This compound: a review of its pharmacology and use in the treatment of chronic open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. medkoo.com [medkoo.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. glpbio.com [glpbio.com]
Troubleshooting inconsistent results in levobetaxolol cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in cell culture experiments involving levobetaxolol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for levobetaxolol in a cell culture setting?
A1: Levobetaxolol is a selective β1-adrenergic receptor antagonist.[1][2] Its primary mechanism is to block the binding of adrenergic agonists like epinephrine and norepinephrine to β1-adrenergic receptors on the cell surface. This blockage inhibits the downstream signaling cascade, notably the production of cyclic AMP (cAMP) via adenylyl cyclase.[2][3] Additionally, levobetaxolol has been shown to exhibit activity at L-type calcium channels and sodium channels, which may contribute to its effects in certain cell types.[3][4][5][6]
Q2: What is the stability of levobetaxolol in cell culture media?
A2: The stability of any compound in cell culture media can be influenced by factors such as pH, temperature, light exposure, and interactions with media components like serum.[7][8] It is recommended to prepare fresh solutions of levobetaxolol for each experiment. If stock solutions are prepared, they should be stored in appropriate solvents at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] For long-term experiments, the stability of levobetaxolol in your specific cell culture media and conditions should be validated, for instance, by using HPLC or LC-MS/MS to measure its concentration over time.[9]
Q3: Should I use levobetaxolol with or without serum in my culture media?
A3: The decision to use serum depends on the specific aims of your experiment and the cell line being used. Serum contains various growth factors and hormones that can activate signaling pathways, potentially masking or altering the specific effects of levobetaxolol. For studies focused on the direct effects of levobetaxolol on β-adrenergic signaling, serum-starving the cells for a period before and during treatment is often recommended. However, for long-term viability or proliferation assays, serum may be necessary to maintain cell health.[10]
Q4: What are the known off-target effects of levobetaxolol?
A4: Besides its primary activity as a β1-adrenergic antagonist, levobetaxolol can interact with other cellular targets. It has been shown to block L-type calcium channels and voltage-sensitive sodium channels, which could be relevant in excitable cells like neurons or cardiomyocytes.[3][6] Some studies also indicate that levobetaxolol can upregulate the mRNA levels of certain growth factors, such as bFGF and CNTF, in retinal cells.[11] Researchers should be aware of these potential off-target effects when interpreting their data.
Troubleshooting Inconsistent Experimental Results
Problem 1: High variability in cell viability (e.g., MTT, alamarBlue) assay results between experiments.
| Potential Cause | Suggested Solution |
| Inconsistent Drug Potency | Prepare fresh dilutions of levobetaxolol from a stock solution for each experiment. Avoid using previously prepared dilutions that have been stored. If using a new batch of levobetaxolol, perform a dose-response curve to confirm its IC50 value. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses.[12] Use cells within a consistent and low passage number range for all experiments. |
| Cell Seeding Density | Inconsistent initial cell numbers will lead to variability. Ensure accurate cell counting and even distribution of cells when plating.[13] |
| Assay Interference | Some beta-blockers can have antioxidant properties which may interfere with viability assays that rely on cellular reduction (e.g., MTT, resazurin).[14] Consider using an alternative viability assay that measures a different parameter, such as ATP content (e.g., CellTiter-Glo) or membrane integrity (e.g., trypan blue exclusion or a fluorescence-based live/dead assay).[15] |
| Media Component Interaction | Components in the media or serum may interact with levobetaxolol.[8] If possible, conduct experiments in serum-free media or reduce the serum concentration after initial cell attachment. |
Problem 2: Unexpected increase in cell proliferation or viability at certain concentrations of levobetaxolol.
| Potential Cause | Suggested Solution |
| Partial Agonism | Some beta-blockers can exhibit partial agonism, particularly at low concentrations or in specific cell types, leading to a stimulatory effect.[16] This can result in a biphasic or hormetic dose-response curve. |
| Off-Target Effects | Levobetaxolol's interaction with calcium channels or its ability to upregulate growth factors could promote survival in certain contexts.[3][11] |
| Assay Artifact | As mentioned above, interference with the assay chemistry can lead to false-positive signals.[14] Confirm the result with an orthogonal assay method. |
Problem 3: Levobetaxolol shows lower-than-expected potency or no effect.
| Potential Cause | Suggested Solution |
| Low Receptor Expression | The target cell line may express low levels of the β1-adrenergic receptor. Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry. |
| Drug Degradation | Levobetaxolol may be unstable in the experimental conditions.[9] Ensure proper storage and handling. Test the stability of the drug in your media over the course of the experiment. |
| Incorrect CO2 Levels | Incorrect CO2 levels in the incubator can alter the pH of the media, which can affect both cell health and drug activity.[12] Ensure the CO2 level is appropriate for the sodium bicarbonate concentration in your media.[17] |
| Cell Health | Unhealthy or stressed cells may not respond appropriately. Ensure you are using healthy, log-phase cells for your experiments. |
Quantitative Data Summary
Table 1: Receptor Binding Affinity and Potency of Levobetaxolol
| Receptor/Assay | Species | Ki / IC50 Value | Reference |
| β1-Adrenergic Receptor (cloned) | Human | Ki = 0.76 nM | [5] |
| β2-Adrenergic Receptor (cloned) | Human | Ki = 32.6 nM | [5] |
| β1-Adrenergic Receptor (atrial) | Guinea Pig | IC50 = 33.2 nM | [4] |
| β2-Adrenergic Receptor (tracheal) | Guinea Pig | IC50 = 2970 nM | [4] |
| β3-Adrenergic Receptor (colonic) | Rat | IC50 = 709 nM | [4] |
| Isoproterenol-induced cAMP production | Human Non-pigmented Ciliary Epithelial Cells | Ki = 16.4 nM | [5] |
| L-type Ca2+ channels | - | Micromolar affinity | [5] |
Table 2: Effective Concentrations of Betaxolol (racemic mixture including levobetaxolol) in Cell Viability Studies
| Cell Line | Assay | EC50 Value | Reference |
| A549 (Non-Small Cell Lung Cancer) | MTT | 251.3 ± 14.6 µM | [18] |
| H1299 (Non-Small Cell Lung Cancer) | MTT | 252.2 ± 7.6 µM | [18] |
Note: Data for the racemic mixture is provided as a reference for effective concentration ranges in cancer cell lines.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Remove the growth medium and replace it with a fresh medium containing various concentrations of levobetaxolol. Include vehicle-only wells as a negative control and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: cAMP Production Assay
-
Cell Plating: Plate cells in a suitable format (e.g., 96-well plate) and grow to near confluency.
-
Pre-treatment: Serum-starve the cells for 2-4 hours, if appropriate for the cell line. Then, pre-incubate the cells with various concentrations of levobetaxolol for 15-30 minutes. Include a vehicle control.
-
Stimulation: Add a known agonist of the β-adrenergic receptor, such as isoproterenol (at its EC50 concentration), to stimulate adenylyl cyclase. Also, include wells with agonist only (positive control) and vehicle only (basal level).
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Lysis and Detection: Stop the reaction and lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., ELISA, HTRF, or fluorescence-based biosensor).
-
Measurement: Measure the signal (e.g., absorbance, fluorescence) as per the kit's protocol.
-
Analysis: Generate a standard curve and determine the concentration of cAMP in each sample. Plot the results to show the inhibitory effect of levobetaxolol on agonist-induced cAMP production.
Visualizations
Caption: Levobetaxolol's primary signaling pathway.
Caption: General experimental workflow for a cell viability assay.
Caption: A troubleshooting decision tree for inconsistent results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Levobetaxolol | C18H29NO3 | CID 60657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Levobetaxolol hydrochloride: a review of its pharmacology and use in the treatment of chronic open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Levobetaxolol (Betaxon) and other beta-adrenergic antagonists: preclinical pharmacology, IOP-lowering activity and sites of action in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 11. Levobetaxolol-induced Up-regulation of retinal bFGF and CNTF mRNAs and preservation of retinal function against a photic-induced retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessment and Comparison of Viability Assays for Cellular Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons | eLife [elifesciences.org]
- 17. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Topical Levobetaxolol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the topical bioavailability of levobetaxolol hydrochloride.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the formulation and evaluation of enhanced this compound delivery systems.
1. Formulation & Characterization
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| FAQ: Why is my this compound formulation showing poor stability (e.g., aggregation, precipitation)? | - Incompatible excipients.- pH of the formulation is near the isoelectric point of a component.- Inadequate homogenization or sonication during nanoparticle preparation. | - Conduct pre-formulation compatibility studies using techniques like DSC or FTIR.- Adjust the pH of the formulation to ensure all components are adequately charged and repel each other.[1]- Optimize homogenization speed/time or sonication parameters (amplitude, duration). |
| Troubleshooting: I am observing inconsistent particle size or high polydispersity in my nanoparticle formulation. | - Suboptimal ratio of polymer to drug.- Inefficient mixing during preparation.- Issues with the solvent evaporation rate. | - Systematically vary the polymer-to-drug ratio to find the optimal concentration for stable nanoparticle formation.[2]- Ensure rapid and uniform mixing of the organic and aqueous phases.- Control the solvent evaporation rate by adjusting temperature or pressure. |
| FAQ: What is the ideal zeta potential for a topical ophthalmic nanoparticle formulation? | N/A | A positive zeta potential (e.g., +20 to +30 mV) is often desirable as it can enhance interaction with the negatively charged corneal surface, potentially increasing residence time.[2] |
2. In Vitro & Ex Vivo Permeation Studies
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| Troubleshooting: I am seeing high variability in my ex vivo corneal permeation results using a Franz diffusion cell. | - Inconsistent corneal tissue thickness or quality.- Presence of air bubbles between the cornea and the receptor medium.- Inadequate sealing of the diffusion cell. | - Standardize the source and handling of corneal tissue. Measure and record the thickness of each cornea used.- Carefully inspect for and remove any air bubbles when mounting the cornea.- Ensure the diffusion cell is properly clamped and sealed to prevent leakage. |
| FAQ: What is a suitable receptor medium for in vitro permeation studies of this compound? | N/A | A common receptor medium is a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4) that mimics physiological conditions. For poorly soluble drugs, the addition of a solubilizing agent like cyclodextrin may be necessary.[3] |
| Troubleshooting: My drug permeation appears to be very low or non-existent. | - Formulation is not effectively enhancing permeation.- The corneal tissue has been compromised, losing its physiological barrier function.- The analytical method is not sensitive enough to detect low concentrations of the drug. | - Re-evaluate the formulation strategy (e.g., increase permeation enhancer concentration, modify nanoparticle surface).- Assess corneal integrity before and after the experiment using methods like measuring transepithelial electrical resistance (TEER).- Validate the analytical method to ensure it has a sufficiently low limit of detection and quantification. |
3. Ocular Irritation & Rheological Studies
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| FAQ: My novel formulation is causing ocular irritation in the Draize test. What are the common culprits? | - Unsuitable pH or osmolality.- High concentration of certain excipients (e.g., some surfactants or permeation enhancers).- Particulate matter in the formulation. | - Ensure the formulation's pH is within the range of 5.5-7.5 and the osmolality is between 260-340 mOsm/kg.[1]- Screen individual excipients for their irritation potential and consider lower, non-irritating concentrations.- Filter the formulation to remove any particulate matter. |
| Troubleshooting: My in situ gelling formulation is not gelling upon instillation or is gelling too quickly. | - Incorrect polymer concentration.- The pH or ionic strength of the simulated tear fluid is not optimal for triggering gelation. | - Adjust the concentration of the gelling polymer.[4][5][6]- Verify the composition and pH of the simulated tear fluid to ensure it mimics physiological conditions. |
| FAQ: What are the key rheological properties to consider for an ophthalmic gel? | N/A | The formulation should exhibit shear-thinning behavior, meaning its viscosity decreases during blinking for comfort, and increases at rest to prolong corneal residence time.[7] |
II. Data Presentation: Comparison of Enhanced Formulations
The following tables summarize quantitative data from studies on enhanced formulations of betaxolol hydrochloride, the racemic mixture of levobetaxolol. This data can serve as a valuable reference for formulating this compound.
Table 1: Nanoparticle-Based Formulations of Betaxolol Hydrochloride
| Formulation ID | Polymer/Lipid | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | In Vitro Release (at 12h) | Reference |
| BN3 (Optimized) | Chitosan | 168 - 260 | +25.2 to +26.4 | 74.52 ± 3.1 | Sustained release | [2][8] |
| MMt-BH-HA/CS-ED NPs | Montmorillonite, Hyaluronic Acid, Chitosan, Eudragit RS | 778.90 ± 60.88 | Positive (not specified) | Not specified | Biphasic release | [9][10] |
Table 2: Ocular Inserts of Betaxolol Hydrochloride
| Formulation ID | Polymer(s) | Thickness (mm) | Drug Content (%) | Cumulative Drug Release (at 12h) | Release Mechanism | Reference |
| GH8 | Gelatin (14% w/v, hardened) | 0.385 ± 0.028 | 98.79 ± 0.01 | 98.76% | Diffusion-controlled | [11] |
| C5 | Chitosan (3% w/v) | 0.341 ± 0.029 | 97.79 ± 0.01 | 97.72% | Diffusion-controlled | [11] |
| F15 (HPMCK4m) | HPMC K4M (14% w/v) | 0.33 | 90-100% | ~91% (at 14h) | Diffusion-controlled | [12][13] |
| F21 (EC) | Ethyl Cellulose (18% w/v) | 0.43 | 90-100% | ~91% (at 14h) | Diffusion-controlled | [12][13] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides.
1. Preparation of Betaxolol Hydrochloride-Loaded Chitosan Nanoparticles
Methodology based on the spontaneous emulsification method.[2][8]
-
Preparation of Organic Phase: Dissolve a specific amount of betaxolol hydrochloride and chitosan in a suitable organic solvent or solvent mixture (e.g., acetone and ethanol).
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188).
-
Emulsification: Inject the organic phase into the aqueous phase under constant magnetic stirring at a specific speed and temperature.
-
Solvent Evaporation: Allow the organic solvent to evaporate under continuous stirring, leading to the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant. Wash the pellet with deionized water to remove any unentrapped drug and excess surfactant.
-
Resuspension: Resuspend the purified nanoparticles in a suitable vehicle for ophthalmic administration.
2. Ex Vivo Corneal Permeation Study using a Franz Diffusion Cell
Methodology adapted from standard protocols for ophthalmic drug permeation.[7][11][14][15][16][17][18][19]
-
Tissue Preparation: Obtain fresh porcine or rabbit corneas. Carefully excise the cornea with a 2-3 mm rim of scleral tissue.
-
Franz Cell Assembly: Mount the excised cornea between the donor and receptor chambers of a Franz diffusion cell, with the epithelial side facing the donor chamber.
-
Receptor Chamber: Fill the receptor chamber with a pre-warmed (37°C) receptor medium (e.g., phosphate-buffered saline, pH 7.4). Ensure no air bubbles are trapped beneath the cornea.
-
Donor Chamber: Apply a precise volume of the this compound formulation to the corneal surface in the donor chamber.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor chamber and replace with an equal volume of fresh, pre-warmed receptor medium.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Calculation: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux and permeability coefficient.
3. Ocular Irritation Assessment (Draize Test)
This protocol is a generalized summary and should be performed in compliance with ethical guidelines and regulations.[1][20][21]
-
Animal Model: Use healthy, adult albino rabbits.
-
Pre-examination: Examine the eyes of the rabbits 24 hours before the test to ensure there are no pre-existing signs of irritation.
-
Test Substance Instillation: Gently pull the lower eyelid away from the eyeball to form a cup. Instill a specific volume (e.g., 0.1 mL) of the this compound formulation into the conjunctival sac. The other eye serves as a control and receives a placebo or normal saline.
-
Observation: Observe and score the ocular reactions (corneal opacity, iris lesions, conjunctival redness, and chemosis) at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation according to the Draize scoring system.
-
Data Interpretation: Calculate the total irritation score for each animal. The formulation is classified based on the severity and duration of the observed ocular lesions.
4. Rheological Characterization of Ophthalmic Gels
Methodology for assessing the flow behavior of in situ gelling systems.[4][5][6][7][22][23]
-
Instrumentation: Use a cone-and-plate or parallel-plate rheometer.
-
Sample Preparation: Place a defined volume of the liquid formulation onto the lower plate of the rheometer, maintained at a physiological temperature (e.g., 34°C).
-
Viscosity Measurement: Measure the viscosity of the formulation across a range of shear rates (e.g., 0.1 to 100 s⁻¹) to determine its flow behavior (Newtonian, shear-thinning, or shear-thickening).
-
In Situ Gelation: For in situ gelling systems, add a small volume of simulated tear fluid to the sample on the rheometer to trigger gelation.
-
Oscillatory Measurements: Perform oscillatory tests (frequency sweep) to determine the viscoelastic properties of the gel, including the storage modulus (G') and loss modulus (G''). A higher G' indicates a more elastic, gel-like structure.
IV. Mandatory Visualizations
1. Signaling Pathway of this compound in the Ciliary Epithelium
Caption: Levobetaxolol's mechanism of action in reducing aqueous humor secretion.
2. Experimental Workflow for Evaluating Enhanced Topical Formulations
Caption: A typical experimental workflow for developing and evaluating enhanced topical levobetaxolol formulations.
3. Logical Relationship of Bioavailability Enhancement Strategies
Caption: Strategies to enhance the topical bioavailability of this compound.
References
- 1. The Draize eye test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Betaxolol hydrochloride loaded chitosan nanoparticles for ocular delivery and their anti-glaucoma efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Aqueous humor dynamics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel in situ gelling ophthalmic drug delivery system based on gellan gum and hydroxyethylcellulose: Innovative rheological characterization, in vitro and in vivo evidence of a sustained precorneal retention time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rheological evaluation of Gelrite in situ gels for ophthalmic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Modern In Vitro Permeability Methods with the Aim of Investigation Nasal Dosage Forms [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Critical Evaluation of Multifunctional Betaxolol Hydrochloride Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. air.unipr.it [air.unipr.it]
- 12. ijpsr.com [ijpsr.com]
- 13. glpbio.com [glpbio.com]
- 14. Dynamic Ex Vivo Porcine Eye Model to Measure Ophthalmic Drug Penetration under Simulated Lacrimal Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. A comparative ex vivo drug permeation study of beta-blockers through porcine buccal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. researchgate.net [researchgate.net]
- 22. Compatibility testing and rheological characterization in development of novel in situ guar gum-based ophthalmic dosage form [wisdomlib.org]
- 23. researchgate.net [researchgate.net]
Minimizing off-target effects of levobetaxolol in experimental models
This technical support center provides researchers, scientists, and drug development professionals with guidance on using levobetaxolol in experimental models, with a specific focus on minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for levobetaxolol?
A1: Levobetaxolol is a selective beta-1 adrenergic receptor antagonist.[1][2] Its primary action is to block the binding of catecholamines (like norepinephrine and epinephrine) to beta-1 adrenergic receptors, which are predominantly found in cardiac tissue. This blockade inhibits the downstream signaling cascade, which includes the reduction of cyclic AMP (cAMP) production.[1][2][3] In ophthalmology, it is used to lower intraocular pressure (IOP) by reducing the production of aqueous humor.[1]
Q2: What are the known off-target effects of levobetaxolol?
A2: While levobetaxolol is highly selective for beta-1 receptors, it can interact with other receptors at higher concentrations. The most well-characterized off-target interactions are with beta-2 adrenergic receptors and L-type calcium channels.[3][4] However, its affinity for beta-2 receptors is significantly lower than for beta-1 receptors, contributing to a better safety profile compared to non-selective beta-blockers.[5] Studies have shown that levobetaxolol has little to no affinity for at least 89 other receptor sites, though it does show some affinity for sigma sites.[3][4]
Q3: How selective is levobetaxolol for beta-1 over beta-2 receptors?
A3: Levobetaxolol demonstrates significant selectivity for beta-1 adrenergic receptors. Based on radioligand binding assays with cloned human receptors, it is approximately 43-fold more selective for beta-1 (Ki = 0.76 nM) compared to beta-2 (Ki = 32.6 nM) receptors.[3][4][5][6] In functional assays using isolated animal tissues, this selectivity can be even more pronounced, with reports of up to 89-fold selectivity.[3][4][5]
Q4: How do I choose an appropriate concentration range for my in vitro experiment to ensure on-target effects?
A4: To ensure you are primarily observing beta-1 adrenergic receptor antagonism, it is crucial to use a concentration range informed by the drug's potency at its target. Start by designing a dose-response curve centered around the IC50 or Ki value for beta-1 receptors (IC50 ≈ 33.2 nM, Ki ≈ 0.76 nM).[3][4] A typical range might be from 0.1 nM to 1 µM. Concentrations significantly above the IC50 for beta-2 receptors (IC50 ≈ 2970 nM) are more likely to produce off-target effects.[3][4] Always validate the effective concentration in your specific experimental system.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of levobetaxolol against various adrenergic receptor subtypes.
Table 1: Levobetaxolol Binding Affinity (Ki) at Human Adrenergic Receptors
| Receptor Subtype | Ki (nM) | Selectivity (β2 Ki / β1 Ki) | Reference |
| Beta-1 | 0.76 | 43-fold | [3][4][5] |
| Beta-2 | 32.6 | [3][4][5] |
Table 2: Levobetaxolol Functional Antagonist Potency (IC50) in Tissue Models
| Receptor Subtype & Tissue Model | IC50 (nM) | Selectivity (β2 IC50 / β1 IC50) | Reference |
| Beta-1 (Guinea Pig Atria) | 33.2 | 89-fold | [3][4][5] |
| Beta-2 (Guinea Pig Trachea) | 2970 | [3][4][5] | |
| Beta-3 (Rat Colon) | 709 | [3][4] |
Troubleshooting Guides
Scenario 1: Unexpected cytotoxicity or a decrease in cell viability is observed at higher concentrations of levobetaxolol.
-
Possible Cause: Off-target effects or non-specific toxicity. Levobetaxolol has been noted to interact with L-type calcium channels at micromolar concentrations, which could contribute to cytotoxicity in certain cell types.[3][4]
-
Troubleshooting Steps:
-
Confirm with a Viability Assay: Perform a standard cell viability assay (e.g., MTT, Trypan Blue exclusion) across a wide concentration range to determine the precise cytotoxic concentration.
-
Lower the Concentration: Redesign your experiment to use concentrations well below the cytotoxic threshold and closer to the beta-1 IC50 value.
-
Use a Non-selective Antagonist Control: Compare the cytotoxic profile to a non-selective beta-blocker like propranolol. If the profiles are different, it may point to a target-specific effect.
-
Investigate Calcium Channel Blockade: If your model system is sensitive to calcium signaling, co-treat with a specific L-type calcium channel agonist to see if the toxic effect can be reversed.
-
Scenario 2: The observed biological effect is not reversed by a potent beta-1 adrenergic agonist (e.g., isoproterenol).
-
Possible Cause: The effect is not mediated by beta-1 receptor blockade and is therefore an off-target effect.
-
Troubleshooting Steps:
-
Verify Agonist Activity: Ensure your agonist is active and used at an appropriate concentration (typically at or near its EC50) to stimulate the beta-adrenergic pathway in your model.
-
Use a Selective Beta-2 Antagonist: To test for beta-2 receptor involvement, pre-treat cells with a highly selective beta-2 antagonist (e.g., ICI-118,551) before adding levobetaxolol. If the effect disappears, it suggests it was mediated through beta-2 receptors.
-
Broad Spectrum Receptor Screening: If the effect persists, it may be mediated by an unknown off-target. Consider using a broader panel of antagonists for other G-protein coupled receptors or ion channels expressed in your experimental model.
-
Scenario 3: High variability in results between experimental replicates.
-
Possible Cause: Issues with experimental technique, reagent stability, or cell culture conditions.
-
Troubleshooting Steps:
-
Check Reagent Preparation: Prepare fresh stock solutions of levobetaxolol and other compounds for each experiment. Ensure complete solubilization.
-
Standardize Cell Culture: Use cells from the same passage number for all replicates. Ensure consistent cell seeding density and confluency, as receptor expression can vary with cell state.
-
Automate and Randomize: Where possible, use automated liquid handlers for dispensing to minimize human error. Randomize the layout of treatments on multi-well plates to avoid edge effects.
-
Include Proper Controls: Always include positive controls (agonist alone) and negative controls (vehicle alone) on every plate to ensure the assay is performing as expected.
-
Visualizations and Diagrams
Signaling Pathway
Caption: Beta-1 adrenergic receptor signaling pathway and site of inhibition by levobetaxolol.
Experimental Workflow
Caption: Experimental workflow for discriminating between on-target and off-target effects.
Key Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol provides a framework for determining the binding affinity (Ki) of levobetaxolol for a target receptor (e.g., beta-1 adrenergic receptor) expressed in cell membranes.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]-Dihydroalprenolol for beta-receptors).
-
Levobetaxolol stock solution.
-
Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like propranolol).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates, scintillation vials, liquid scintillation cocktail, filter mats (GF/C), cell harvester.
-
-
Methodology:
-
Preparation: Prepare serial dilutions of levobetaxolol in assay buffer. A typical final concentration range would be 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of cell membrane suspension.
-
Non-Specific Binding: Add 50 µL of non-specific control (e.g., 10 µM propranolol), 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
Competition Binding: Add 50 µL of each levobetaxolol dilution, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plates at room temperature (or 37°C, depending on the receptor) for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of levobetaxolol.
-
Fit the data to a one-site competition curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Protocol 2: cAMP Functional Assay for Beta-Adrenergic Antagonism
This protocol measures the ability of levobetaxolol to inhibit agonist-induced production of cyclic AMP (cAMP), a key second messenger in beta-adrenergic signaling.
-
Materials:
-
Whole cells expressing the beta-receptor of interest (e.g., HEK293 cells transfected with β1AR).
-
Levobetaxolol stock solution.
-
A beta-adrenergic agonist (e.g., Isoproterenol).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium (e.g., DMEM).
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Wash the cells with serum-free medium. Pre-incubate the cells with various concentrations of levobetaxolol (e.g., 10⁻¹⁰ M to 10⁻⁵ M) and a PDE inhibitor (e.g., 100 µM IBMX) for 15-20 minutes at 37°C. Include "vehicle only" control wells.
-
Agonist Stimulation: Add the beta-agonist (isoproterenol) at a concentration that elicits approximately 80% of its maximal response (EC80). For control wells, add either vehicle (for basal cAMP level) or agonist alone (for stimulated level).
-
Incubation: Incubate for 15-30 minutes at 37°C. The exact time should be optimized for your cell line.
-
Cell Lysis and Detection: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Quantification: Measure the intracellular cAMP levels using the detection method specified by the kit (e.g., reading fluorescence or absorbance).
-
Data Analysis:
-
Normalize the data by setting the basal cAMP level (no agonist) to 0% and the fully stimulated level (agonist alone) to 100%.
-
Plot the percentage of inhibition against the log concentration of levobetaxolol.
-
Use non-linear regression to fit the data to a dose-response inhibition curve and determine the IC50 value, which represents the concentration of levobetaxolol required to inhibit 50% of the agonist-induced cAMP production.
-
-
References
- 1. Levobetaxolol | C18H29NO3 | CID 60657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Levobetaxolol (Betaxon) and other beta-adrenergic antagonists: preclinical pharmacology, IOP-lowering activity and sites of action in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levobetaxolol (Betaxon) and other beta-adrenergic antagonists: preclinical pharmacology, IOP-lowering activity and sites of action in human eyes. | Semantic Scholar [semanticscholar.org]
- 5. Levobetaxolol hydrochloride: a review of its pharmacology and use in the treatment of chronic open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Refinement of enantioselective synthesis of levobetaxolol to improve yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of levobetaxolol. Our aim is to help you refine your synthetic strategies to improve both yield and enantiomeric purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of levobetaxolol, particularly when employing kinetic resolution strategies.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| KR-01 | Low enantiomeric excess (ee) in lipase-catalyzed kinetic resolution of the racemic chlorohydrin. | 1. Inappropriate choice of lipase. 2. Suboptimal reaction conditions (temperature, solvent). 3. Enzyme inhibition by substrate or product. 4. Incorrect acyl donor. | 1. Screen various lipases. Candida antarctica lipase B (CALB) has shown high enantioselectivity. 2. Optimize temperature (typically 30-40°C for lipases) and screen non-polar organic solvents like hexane or toluene. 3. Perform the reaction at lower substrate concentrations or consider in situ product removal. 4. Vinyl acetate is a commonly used and effective acyl donor. |
| KR-02 | The kinetic resolution stops before 50% conversion, leading to low yield of the desired enantiomer. | 1. Enzyme deactivation over time. 2. Reversibility of the transesterification reaction. 3. Insufficient amount of acyl donor. | 1. Use immobilized lipase to improve stability and allow for easy recovery and reuse. 2. Use an irreversible acyl donor like vinyl acetate. 3. Use a molar excess of the acyl donor. |
| HKR-01 | Low yield in the Jacobsen's catalyst-mediated hydrolytic kinetic resolution (HKR) of the epoxide precursor. | 1. Catalyst deactivation. 2. Suboptimal catalyst loading. 3. Incomplete reaction. | 1. Ensure the use of a high-purity (salen)Co(III) complex. 2. While low catalyst loading is an advantage, ensure it is sufficient for your scale (typically 0.5-2 mol%). 3. Monitor the reaction progress by chiral HPLC to determine the optimal reaction time. |
| SYN-01 | Formation of byproducts during the synthesis of the racemic chlorohydrin precursor from 4-(2-hydroxyethyl)phenol. | 1. Reaction of epichlorohydrin with the aliphatic hydroxyl group. 2. Polymerization of epichlorohydrin. | 1. Protect the phenolic hydroxyl group before reacting with epichlorohydrin to increase selectivity. 2. Control the reaction temperature and the rate of addition of epichlorohydrin. |
| AMN-01 | Low yield during the amination of the (R)-chlorohydrin with isopropylamine. | 1. Incomplete reaction. 2. Formation of side products. 3. Loss of product during workup and purification. | 1. Ensure a sufficient excess of isopropylamine and adequate reaction time. 2. Maintain a controlled temperature to minimize side reactions. 3. Optimize the extraction and purification steps to minimize product loss. |
| GEN-01 | Overall yield of the multi-step synthesis is poor. | 1. Suboptimal yield in one or more steps. 2. Mechanical losses during transfers and purifications. | 1. Systematically optimize each reaction step for yield. 2. Employ telescopic synthesis where possible to minimize intermediate purifications. |
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for the enantioselective synthesis of levobetaxolol?
A1: The primary strategies involve the kinetic resolution of a racemic intermediate. Two prominent methods are:
-
Chemo-enzymatic synthesis: This approach often utilizes a lipase, such as Candida antarctica lipase B (CALB), for the kinetic resolution of a racemic chlorohydrin intermediate. The lipase selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
-
Chemo-catalytic synthesis: This method can employ a chiral catalyst, like Jacobsen's (salen)Co(III) complex, for the hydrolytic kinetic resolution (HKR) of a racemic epoxide precursor.
Q2: What kind of yields and enantiomeric excess (ee) can be expected?
A2: For the chemo-enzymatic route using CALB, an overall yield of around 9% with an enantiomeric excess of 99% for (S)-betaxolol has been reported.[1] Another chemo-enzymatic approach has reported an overall yield of 17% with 99% ee. The hydrolytic kinetic resolution using Jacobsen's catalyst is also known to achieve high enantiomeric purity (>99% ee).[2]
Q3: How can I monitor the progress and enantioselectivity of the kinetic resolution?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring both the conversion and the enantiomeric excess of the substrate and product. A baseline resolution of the enantiomers can be achieved using a chiral stationary phase, such as a teicoplanin-based column.[1][3]
Q4: Are there any challenges when scaling up the synthesis of levobetaxolol?
A4: Yes, scaling up can present challenges. For enzymatic resolutions, maintaining optimal mixing and temperature control in a larger reactor is crucial. For chemo-catalytic methods, the cost and recovery of the catalyst can be a consideration on a larger scale. Careful process optimization and engineering are necessary for a successful scale-up.
Q5: What is the role of the amination step and are there critical parameters?
A5: The amination step involves the reaction of the enantiopure (R)-chlorohydrin with isopropylamine to form (S)-betaxolol.[1] This is a nucleophilic substitution reaction. Critical parameters include the molar ratio of isopropylamine to the chlorohydrin (an excess of the amine is typically used), the choice of solvent (methanol is commonly used), and the reaction temperature.
Quantitative Data Summary
| Method | Key Intermediate | Catalyst/Enzyme | Enantiomeric Excess (ee) | Overall Yield | Reference |
| Chemo-enzymatic | Racemic chlorohydrin | Candida antarctica lipase B (CALB) | 99% | 9% | [1] |
| Chemo-enzymatic | Racemic epoxide | Jacobsen's catalyst | 99% | 17% | [4] |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of (S)-Betaxolol via Kinetic Resolution of Racemic Chlorohydrin[1]
Step 1: Synthesis of Racemic 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol
This protocol assumes the starting material 4-(2-(cyclopropylmethoxy)ethyl)phenol is available.
-
To a solution of 4-(2-(cyclopropylmethoxy)ethyl)phenol in a suitable solvent (e.g., ethanol), add a base (e.g., sodium hydroxide).
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Add epichlorohydrin dropwise at a controlled temperature.
-
Stir the reaction mixture until completion (monitor by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the racemic chlorohydrin.
Step 2: Lipase-Catalyzed Kinetic Resolution
-
Dissolve the racemic chlorohydrin in a non-polar organic solvent (e.g., toluene).
-
Add immobilized Candida antarctica lipase B (CALB).
-
Add vinyl acetate as the acyl donor.
-
Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction by chiral HPLC.
-
Stop the reaction at approximately 50% conversion.
-
Filter off the immobilized enzyme.
-
Separate the unreacted (R)-chlorohydrin from the acylated (S)-enantiomer by column chromatography.
Step 3: Amination to (S)-Betaxolol
-
Dissolve the purified (R)-chlorohydrin (from Step 2) in methanol.
-
Add an excess of isopropylamine.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Remove the solvent and excess amine under reduced pressure.
-
Purify the crude product to obtain (S)-betaxolol.
Protocol 2: Analysis of Enantiomeric Purity by HPLC[1][5]
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Chiral Column: Teicoplanin macrocyclic antibiotic chiral stationary phase (e.g., Chirobiotic T).
-
Mobile Phase: A mixture of methanol, glacial acetic acid, and triethylamine (e.g., 100:0.020:0.025, v/v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: Fluorescence detection with excitation at 275 nm and emission at 305 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection: Inject the sample onto the column and record the chromatogram. The two enantiomers should be well-resolved.
Visualizations
Caption: Workflow for the enantioselective synthesis of levobetaxolol.
Caption: Troubleshooting logic for low enantiomeric excess.
References
Addressing challenges in long-term stability of levobetaxolol stock solutions
This technical support center provides guidance on addressing challenges related to the long-term stability of levobetaxolol stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing levobetaxolol hydrochloride stock solutions?
A1: this compound is soluble in several common laboratory solvents. Dimethyl sulfoxide (DMSO) is frequently used for preparing high-concentration stock solutions (≥ 100 mg/mL).[1] Water (H₂O) and Phosphate-Buffered Saline (PBS, pH 7.2) are also viable options, with solubilities of 25 mg/mL and 10 mg/mL, respectively.[1][2] For aqueous solutions, sonication may be required to aid dissolution.[1]
Q2: What are the optimal storage conditions and expected shelf-life for levobetaxolol stock solutions?
A2: The stability of levobetaxolol stock solutions is highly dependent on the solvent and storage temperature. For optimal stability, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][3][4]
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Shelf-Life |
| DMSO | -80°C | Up to 6 months[1][3] |
| -20°C | Up to 1 month[1][3] | |
| Water (H₂O) | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] | |
| PBS (pH 7.2) | -20°C | Data not widely available, but short-term storage (days to weeks) is common practice. It is recommended to prepare fresh solutions. |
Q3: My levobetaxolol solution appears cloudy or has formed a precipitate. What should I do?
A3: Cloudiness or precipitation can occur for several reasons, including exceeding the solubility limit, temperature fluctuations, or interactions with other components in the solution. If precipitation occurs during the preparation of a working solution, gentle warming and/or sonication can help redissolve the compound.[1] It is always recommended to visually inspect the solution for any particulates before use. If the precipitate does not redissolve, it is advisable to prepare a fresh solution.
Q4: Can I store my aqueous levobetaxolol stock solution at 4°C?
A4: While short-term storage at 4°C for a few days may be acceptable for some beta-blockers in DMSO[3], long-term storage of aqueous levobetaxolol solutions at this temperature is generally not recommended due to the increased risk of microbial growth and potential for precipitation. For long-term stability, freezing at -20°C or -80°C is advised.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and storage of levobetaxolol stock solutions.
Issue 1: Difficulty Dissolving this compound
-
Possible Cause: The concentration may be too high for the chosen solvent, or the dissolution process may be slow.
-
Troubleshooting Steps:
-
Confirm the solubility of this compound in your chosen solvent (see Table 1).
-
If using an aqueous solvent, apply ultrasonic treatment to aid dissolution.[1]
-
For preparing working solutions from a DMSO stock, consider using co-solvents such as PEG300 and Tween-80 to improve solubility in aqueous media.[1]
-
Issue 2: Decrease in Potency of the Stock Solution Over Time
-
Possible Cause: Chemical degradation of levobetaxolol due to improper storage conditions (e.g., exposure to light, extreme pH, or oxidative stress).[5]
-
Troubleshooting Steps:
Issue 3: Change in pH of the Stock Solution
-
Possible Cause: Absorption of atmospheric carbon dioxide (for unbuffered aqueous solutions) or degradation of levobetaxolol into acidic or basic byproducts.
-
Troubleshooting Steps:
-
Measure the pH of the solution using a calibrated pH meter. The commercial ophthalmic suspension has a pH between 5.5 and 7.5.[6][7]
-
If the pH has shifted significantly, it may indicate degradation. It is recommended to discard the solution and prepare a fresh batch.
-
For aqueous solutions, consider using a buffer system, such as PBS, to maintain a stable pH.
-
Experimental Protocols
Protocol 1: Visual Inspection for Clarity and Precipitation
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Before each use, bring the frozen stock solution vial to room temperature.[3]
-
Once thawed, gently vortex the vial to ensure homogeneity.
-
Hold the vial against a dark and a light background to visually inspect for any signs of precipitation, crystal formation, or cloudiness.
-
If any particulates are observed, do not use the solution.
Protocol 2: pH Measurement of Aqueous Stock Solutions
-
Calibrate a pH meter according to the manufacturer's instructions using standard pH buffers.
-
Withdraw a small aliquot of the levobetaxolol stock solution.
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Immerse the pH electrode in the aliquot and allow the reading to stabilize.
-
Record the pH value.
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Compare the measured pH to the initial pH of the solution when it was prepared. A significant deviation may suggest instability.
Protocol 3: Summary of Stability-Indicating RP-HPLC Method
A stability-indicating RP-HPLC method can be used to separate levobetaxolol from its degradation products and accurately quantify its concentration. Based on published methods for betaxolol[9][10], a typical protocol would involve:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 4 µm particle size).[9]
-
Mobile Phase: An isocratic mixture of a phosphate buffer and an organic solvent (e.g., 0.02 M potassium dihydrogen phosphate and methanol in a 40:60 v/v ratio, with the pH adjusted to 3.0).[9]
-
Flow Rate: Approximately 1.6 mL/min.[9]
-
Detection: UV detection at 220 nm.[5]
-
Procedure: A diluted sample of the stock solution is injected into the HPLC system. The retention time and peak area of levobetaxolol are compared to a standard of known concentration to determine the potency of the stock solution.
Visualizations
Caption: Workflow for assessing the stability of levobetaxolol stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound|116209-55-3|COA [dcchemicals.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Levobetaxolol Degradation Products
Welcome to the technical support center for the analytical method development and detection of levobetaxolol and its degradation products. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is levobetaxolol and why is monitoring its degradation products important?
A1: Levobetaxolol is the levorotatory (S)-enantiomer of betaxolol, a selective beta-1 adrenergic receptor antagonist.[1] It is primarily used in ophthalmic solutions to reduce intraocular pressure in patients with conditions like open-angle glaucoma and ocular hypertension.[2][3] Monitoring degradation products is a critical aspect of pharmaceutical quality control, as impurities can impact the safety and efficacy of the drug product. Regulatory bodies like the International Council for Harmonisation (ICH) require stability-indicating methods to be developed to separate and quantify any significant degradation products.[4][5][6]
Q2: What are the common analytical techniques for detecting levobetaxolol and its degradation products?
A2: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most common technique for the determination of betaxolol and its impurities.[4][5][7] These methods often use UV detection. For structural elucidation and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[4][6]
Q3: What are the typical stress conditions used in forced degradation studies for levobetaxolol?
A3: Forced degradation studies for betaxolol, the racemate of levobetaxolol, typically involve subjecting the drug substance to hydrolytic (acidic and basic), oxidative, and sometimes photolytic and thermal stress conditions, as recommended by ICH guidelines.[4][6] Studies have shown that betaxolol is labile under acidic, basic, and oxidative conditions.[4][6]
Q4: How do I select an appropriate HPLC column for separating levobetaxolol from its degradation products?
A4: A C18 column is a common and effective choice for the separation of betaxolol and its degradation products.[4][7] A typical column might have dimensions such as 150 mm length, 4.6 mm internal diameter, and a particle size of 4 or 5 µm.[4][7] For separating enantiomers like levobetaxolol from its R-isomer, a specialized chiral column is necessary.[8][9]
Q5: What should I consider when optimizing the mobile phase?
A5: Mobile phase optimization is key to achieving good separation. For RP-HPLC, a mixture of an aqueous buffer (like potassium dihydrogen phosphate) and an organic modifier (such as methanol or acetonitrile) is standard.[4][7] Key parameters to adjust are the pH of the buffer and the ratio of the organic to aqueous phase. The pH can significantly affect the retention time and peak shape of ionizable compounds like levobetaxolol.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of levobetaxolol.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Incompatibility between sample solvent and mobile phase.3. Presence of secondary interactions with the stationary phase.4. Column degradation or contamination. | 1. Reduce the injection volume or sample concentration.2. Dissolve the sample in the mobile phase.[10]3. Adjust mobile phase pH or add a competing base if tailing occurs for a basic compound.4. Flush the column with a strong solvent or replace the column if necessary.[10] |
| Inconsistent Retention Times | 1. Fluctuations in pump pressure or flow rate.2. Inconsistent mobile phase preparation.3. Temperature fluctuations.4. Air bubbles in the pump or detector. | 1. Check for leaks in the pump and ensure seals are in good condition.[11]2. Prepare fresh mobile phase carefully, ensuring accurate measurements and proper mixing.3. Use a column oven to maintain a consistent temperature.4. Degas the mobile phase and prime the pump to remove air.[11] |
| High Baseline Noise or Drift | 1. Contaminated or improperly prepared mobile phase.2. Air bubbles in the system.3. Detector lamp is failing.4. Column bleed or contamination. | 1. Use HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase.2. Degas the mobile phase thoroughly.3. Check the detector lamp's usage hours and replace if necessary.4. Flush the column with a strong solvent. |
| "Ghost" or Spurious Peaks | 1. Contamination in the injector or sample loop.2. Impurities in the mobile phase.3. Carryover from a previous injection. | 1. Clean the injector and sample loop.2. Run a blank gradient to check for mobile phase impurities.3. Inject a blank solvent after a high-concentration sample to check for carryover and implement a needle wash step if needed.[10] |
| Loss of Resolution | 1. Change in mobile phase composition.2. Column deterioration.3. Sample solvent effects. | 1. Ensure mobile phase is prepared correctly and has not evaporated.2. Replace the guard column or the analytical column.3. Ensure the sample is dissolved in a solvent weaker than or equal in strength to the mobile phase. |
Experimental Protocols & Data
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is based on a validated method for betaxolol hydrochloride, which can be adapted for levobetaxolol.[5][7]
-
Chromatographic System:
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.6 mL/min.[5]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Sample Preparation:
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve levobetaxolol in 0.1 M HCl and keep at room temperature for 24 hours. Neutralize the solution before injection.[5]
-
Base Hydrolysis: Dissolve levobetaxolol in 0.1 M NaOH and keep at room temperature. Monitor the reaction and neutralize before injection.
-
Oxidative Degradation: Treat a solution of levobetaxolol with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[12]
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method described above, alongside an undegraded control sample.
Data Summary Tables
Table 1: Example RP-HPLC Method Parameters for Betaxolol Analysis
| Parameter | Condition | Reference |
| Column | Nucleosil C18, 4 µm, 150 x 4.6 mm | [5][7] |
| Mobile Phase | 0.02 M KH₂PO₄ : Methanol (40:60, v/v) | [5][7] |
| pH | 3.0 (adjusted with o-phosphoric acid) | [5][7] |
| Flow Rate | 1.6 mL/min | [5] |
| Detection | UV at 220 nm | [4][7] |
| Retention Time | ~1.72 min | [5] |
Table 2: Summary of Forced Degradation Conditions and Results for Betaxolol
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acid Hydrolysis | 0.1 M HCl / Room Temp / 24h | Degradation observed | [5] |
| Base Hydrolysis | 0.1 M NaOH / Reflux / 4h | Degradation observed | [6] |
| Oxidative | 3% H₂O₂ / Room Temp / 24h | Degradation observed | [6] |
| Thermal | 60 °C / 24h | No significant degradation | [6] |
Visualizations
Caption: Experimental workflow for developing a stability-indicating HPLC method.
Caption: Potential degradation pathways of Betaxolol under stress conditions.
Caption: Troubleshooting decision tree for inconsistent HPLC retention times.
References
- 1. Levobetaxolol | C18H29NO3 | CID 60657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Levobetaxolol hydrochloride: a review of its pharmacology and use in the treatment of chronic open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. jocpr.com [jocpr.com]
- 10. ijsdr.org [ijsdr.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. impactfactor.org [impactfactor.org]
Strategies to reduce variability in intraocular pressure measurements in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in intraocular pressure (IOP) measurements during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in in vivo IOP measurements?
Variability in IOP measurements can stem from three main categories:
-
Physiological Factors: These relate to the subject's natural biological rhythms and state.
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Diurnal Variation: IOP naturally fluctuates throughout the day, often highest in the early morning.[1]
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Systemic Conditions: Blood pressure, hydration status, and stress levels can all influence IOP.[1]
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Physical Activity: Exercise can transiently decrease IOP, while activities like the Valsalva maneuver (forcefully exhaling against a closed airway) can increase it.[1][2]
-
-
Procedural Factors: These are related to the experimental technique and environment.
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Animal Handling and Restraint: Improper restraint can cause stress and physical pressure on the eye, leading to artificially high readings.[3]
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Anesthesia: The type and depth of anesthesia can significantly impact IOP. For instance, IOP in mice drops more rapidly with ketamine/xylazine compared to isoflurane.[4]
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Tonometer Type and Calibration: Different tonometers (e.g., rebound, applanation) have inherent differences. Regular calibration is crucial for accuracy.[3][5]
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Measurement Technique: The angle and distance of the tonometer from the cornea, as well as the number of measurements taken, can introduce variability.[3]
-
-
Anatomical Factors:
Q2: How can I minimize the impact of diurnal variation on my IOP measurements?
To reduce variability due to diurnal rhythms, it is critical to perform IOP measurements at a consistent time of day for all subjects within a study.[6][7] Studies have shown a stronger correlation between IOP measurements taken within a 2-hour window on different days compared to those taken at more variable times.[6][7]
Q3: What is the "regression to the mean" phenomenon and how does it affect my results?
Regression to the mean is a statistical phenomenon where an initial extreme measurement is likely to be closer to the average upon a second measurement.[6][7] For example, an eye with a very high initial IOP reading may show a lower IOP at the next measurement, and vice versa, independent of any treatment effect.[6][7] To mitigate this, it is advisable to take multiple baseline measurements to establish a more accurate average IOP before starting an intervention.
Troubleshooting Guides
Issue 1: High Variability Between Consecutive Measurements in the Same Subject
| Potential Cause | Troubleshooting Steps |
| Improper Animal Handling/Restraint | Ensure the animal is calm and acclimated to the procedure. Use minimal and consistent restraint, avoiding any pressure on the neck or around the eye, which can artificially increase IOP.[3] |
| Inconsistent Anesthesia Depth | Monitor physiological parameters (e.g., heart rate, respiratory rate) to ensure a stable plane of anesthesia throughout the measurement period. Note that IOP can change with the duration of anesthesia.[4] |
| Incorrect Tonometer Technique | For rebound tonometers, ensure the probe is perpendicular to the central cornea and at the correct distance (typically 4-8 mm).[3] For applanation tonometers, ensure proper contact and avoid excess pressure. |
| Subject Anxiety or Movement | Allow the subject to acclimate to the experimental room to reduce stress. For conscious measurements, ensure the subject is comfortable and not squeezing its eyelids.[3][8] |
| Ocular Surface Issues | Check for corneal abnormalities or dryness, which can affect the accuracy of the tonometer reading.[3] Ensure adequate lubrication of the cornea, especially under anesthesia. |
Issue 2: Inconsistent IOP Readings Across Different Study Days
| Potential Cause | Troubleshooting Steps |
| Diurnal Variation | Standardize the time of day for all IOP measurements throughout the study.[6][7] |
| Inconsistent Environmental Conditions | Maintain a consistent environment (e.g., lighting, noise level) for all measurement sessions to minimize stress-induced IOP changes.[3] |
| Tonometer Calibration Drift | Perform regular calibration checks on your tonometer according to the manufacturer's instructions.[3] |
| Inter-operator Variability | If multiple researchers are taking measurements, ensure they are all trained on the same standardized protocol. |
Data Presentation: Impact of Measurement Timing on IOP Correlation
| Time Window Between Measurements | Pearson Correlation Coefficient (r) | Implication for Experimental Design |
| Within 2 hours | 0.56 | Higher consistency; recommended for longitudinal studies. |
| Greater than 2 hours | 0.39 | Lower consistency; introduces more variability. |
Data adapted from a study on human ocular hypertension, highlighting the importance of consistent timing.[6][7]
Experimental Protocols
Protocol 1: Standardized IOP Measurement in Anesthetized Rodents
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Animal Acclimation: Acclimate the animal to the procedure room for at least 30 minutes before measurements to reduce stress.
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Anesthesia Induction: Induce anesthesia using a consistent method (e.g., isoflurane inhalation). Record the time of induction.
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Subject Positioning: Place the animal on a stable platform. A custom-designed platform that allows for fine adjustments of the head position is recommended.[4]
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Tonometer Preparation: Ensure the tonometer (e.g., TonoLab) is calibrated and the probe is clean.
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Corneal Alignment: Use a microscope or magnifying lens to ensure the tonometer probe is perpendicular to the central cornea.[4]
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IOP Measurement:
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Record the time elapsed since anesthesia induction.
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Take a series of 6-10 rapid measurements.
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The tonometer will typically provide an averaged reading and a standard deviation.
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Record the averaged IOP value.
-
-
Post-Procedure: Monitor the animal until it has fully recovered from anesthesia.
-
Consistency: Repeat the procedure at the same time of day for all subsequent measurements for that animal.
Visualizations
Caption: Standardized workflow for in vivo IOP measurement.
Caption: Troubleshooting logic for high IOP variability.
References
- 1. Factors Affecting IOP Measurements [auto-oph.com]
- 2. Overcome challenges with IOP readings | Ophthalmic Professional [ophthalmicprofessional.com]
- 3. wisevisionintl.com [wisevisionintl.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Tonometry types, tips, and tricks | Ophthalmic Professional [ophthalmicprofessional.com]
- 6. Variability of Intraocular Pressure Measurements in Observation Participants in the Ocular Hypertension Treatment Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ohts.wustl.edu [ohts.wustl.edu]
- 8. Factors associated with fluctuations in repeated measurements of intraocular pressure using the Goldmann applanation tonometer in Japanese patients with primary open-angle glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Levobetaxolol and Levobunolol for Intraocular Pressure Reduction
For researchers and professionals in drug development, understanding the nuanced differences between therapeutic agents is paramount. This guide provides a detailed comparison of the efficacy of two commonly prescribed beta-blockers for glaucoma management: levobetaxolol, a cardioselective β1-adrenergic antagonist, and levobunolol, a non-selective β-adrenergic antagonist. The primary focus of this comparison is their efficacy in reducing intraocular pressure (IOP), a critical factor in mitigating the progression of glaucoma.
Quantitative Efficacy in IOP Reduction
Clinical studies have demonstrated that while both levobetaxolol and levobunolol are effective in lowering IOP, levobunolol generally exhibits a more potent IOP-lowering effect. The following table summarizes the key quantitative data from comparative clinical trials.
| Drug Formulation | Mean Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Study Duration | Reference |
| Levobunolol 0.25% | ~25 | 6.2 | 3 months | [1] |
| Levobunolol 0.5% | ~25 | 6.0 | 3 months | [1] |
| Betaxolol 0.5% (racemic) | ~25 | 3.7 | 3 months | [1] |
| Levobunolol 0.5% | >23 | Statistically Significant Reduction | 12 weeks | [2] |
| Betaxolol 0.5% (racemic) | >23 | Statistically Significant Reduction | 12 weeks | [2] |
| Levobunolol 0.5% | Not Specified | 16.28 ± 1.85 | 16 weeks | [3][4] |
| Betaxolol 0.5% (racemic) | Not Specified | 8.535 ± 0.983 | 16 weeks | [3][4] |
Note: Levobetaxolol is the active l-isomer of betaxolol. Data for betaxolol is presented as a surrogate for levobetaxolol's efficacy.
A noteworthy finding from a double-masked, randomized, controlled clinical trial indicated that from a mean baseline IOP of approximately 25 mmHg, 0.25% and 0.5% levobunolol solutions resulted in mean IOP reductions of 6.2 mmHg and 6.0 mmHg, respectively.[1] In the same study, a 0.5% betaxolol solution demonstrated a mean reduction of 3.7 mmHg.[1] Another 12-week, double-masked, randomized study comparing 0.5% betaxolol and 0.5% levobunolol found that both treatments were clinically effective in significantly reducing IOP, with no statistically significant difference in the mean IOP values between the two groups throughout the study period.[2]
Experimental Protocols
The methodologies employed in the key comparative studies provide a framework for understanding the evidence base.
Study Design from Long et al. (1988): This was a double-masked, randomized, controlled clinical trial involving 85 patients with open-angle glaucoma or ocular hypertension.[1] Patients were randomly assigned to receive twice-daily treatment with either 0.25% levobunolol, 0.5% levobunolol, or 0.5% betaxolol for a duration of 3 months.[1] The primary efficacy endpoint was the reduction in IOP from baseline.[1]
Study Design from a 12-Week Comparative Trial: This study was a double-masked, randomized, parallel-group comparison of 0.5% Betaxolol Ophthalmic Solution versus 0.5% Levobunolol Ophthalmic Solution.[2] The trial included forty patients with primary open-angle glaucoma.[2] A washout period was implemented for patients currently on other ocular hypotensive medications.[2] Baseline IOP measurements were taken on two separate days and had to be greater than 23 mmHg in at least one eye for enrollment.[2] The treatment duration was twelve weeks.[2]
Mechanism of Action and Signaling Pathway
Both levobetaxolol and levobunolol lower IOP by reducing the production of aqueous humor.[5][6] This is achieved through the blockade of β-adrenergic receptors in the ciliary body epithelium. The binding of these antagonists to β-receptors inhibits the activation of adenylyl cyclase, which in turn decreases the production of cyclic adenosine monophosphate (cAMP). Reduced cAMP levels are believed to lead to a decrease in aqueous humor secretion.
Levobetaxolol is the active L-isomer of betaxolol and is a cardioselective β1-adrenergic receptor blocking agent.[5][6] In contrast, levobunolol is a nonselective beta-adrenergic blocking agent, meaning it blocks both β1 and β2 receptors.[7][8] This difference in receptor selectivity is a key factor in their systemic side effect profiles, with levobetaxolol generally considered to have a more favorable safety profile, particularly for patients with pulmonary conditions.[5][8]
Caption: Signaling pathway for IOP reduction by beta-blockers.
Experimental Workflow for Comparative Efficacy Studies
The following diagram outlines a typical experimental workflow for a clinical trial comparing the IOP-lowering efficacy of two topical ophthalmic solutions.
Caption: Workflow of a comparative clinical trial for IOP drugs.
References
- 1. Levobunolol and betaxolol. A double-masked controlled comparison of efficacy and safety in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. jkscience.org [jkscience.org]
- 4. researchgate.net [researchgate.net]
- 5. Levobetaxolol hydrochloride: a review of its pharmacology and use in the treatment of chronic open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Comparison of ophthalmic beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Levobetaxolol: A Comparative Analysis of its Neuroprotective Effects in Glaucoma Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of levobetaxolol against other beta-blockers commonly used in the management of glaucoma. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding and evaluation of this therapeutic agent.
At a Glance: Levobetaxolol's Neuroprotective Edge
Levobetaxolol, the levo-isomer of betaxolol, is a cardioselective beta-1 adrenergic receptor antagonist. Beyond its established role in lowering intraocular pressure (IOP), a growing body of evidence highlights its direct neuroprotective capabilities, distinguishing it from other beta-blockers. This neuroprotection is primarily attributed to its potent inhibition of voltage-gated sodium and calcium channels in neuronal cells, a mechanism that is less pronounced in other beta-blockers like timolol.[1][2][3]
Comparative Efficacy: Quantitative Data
The following tables summarize key quantitative data from comparative studies, highlighting the superior neuroprotective profile of levobetaxolol and its racemic parent compound, betaxolol.
Table 1: Retinal Ganglion Cell (RGC) Viability Under Hypoxic Stress
This table presents data from a study evaluating the neuroprotective effect of various beta-blockers on purified rat retinal ganglion cells exposed to hypoxic conditions for 12 hours.[4] Cell viability was assessed using the calcein-AM assay.
| Beta-Blocker | Concentration | Mean RGC Viability (%) | P-value vs. Control |
| Control (Hypoxia) | - | 51.5 | - |
| Betaxolol | 10⁻⁸ M | 51.5 | NS |
| 10⁻⁷ M | 58.3 | <0.05 | |
| 10⁻⁶ M | 60.5 | <0.05 | |
| Timolol | 10⁻⁸ M | 55.0 | NS |
| 10⁻⁷ M | 57.1 | <0.05 | |
| 10⁻⁶ M | 58.0 | <0.05 | |
| Nipradilol | 10⁻⁸ M | 57.4 | <0.05 |
| 10⁻⁷ M | 58.8 | <0.05 | |
| 10⁻⁶ M | 60.5 | <0.05 |
NS: Not Significant
Table 2: Inhibition of Veratridine-Stimulated Sodium Influx
This table showcases the potency of various beta-blockers in inhibiting veratridine-stimulated sodium influx in rat cerebrocortical synaptosomes, a measure of their sodium channel blocking activity.[5]
| Beta-Blocker | IC₅₀ (μM) for Inhibition of Na⁺ Influx |
| Propranolol | > Betaxolol |
| Betaxolol | 28.3 |
| Levobetaxolol | ≈ Betaxolol |
| Levobunolol | > Betaxolol |
| Carteolol | > Betaxolol |
| Timolol | > Betaxolol |
| Atenolol | > Betaxolol |
A lower IC₅₀ value indicates greater potency.
Unraveling the Mechanism: Signaling Pathways
Levobetaxolol's neuroprotective mechanism extends beyond its beta-adrenergic receptor blockade. It directly interferes with the pathological cascade of neuronal cell death initiated by ischemic or excitotoxic insults, which are implicated in glaucomatous optic neuropathy.
The primary mechanism involves the blockade of voltage-sensitive sodium and calcium channels.[6] During an ischemic event, the failure of the Na⁺/K⁺-ATPase pump leads to an accumulation of intracellular sodium.[6] This, in turn, triggers the reverse action of the Na⁺/Ca²⁺ exchanger, causing a toxic influx of calcium. This calcium overload activates a cascade of detrimental enzymatic processes, ultimately leading to apoptosis of retinal ganglion cells. By blocking these channels, levobetaxolol mitigates this ionic imbalance.
Furthermore, levobetaxolol has been shown to upregulate the mRNA of beneficial neurotrophic factors, such as basic fibroblast growth factor (bFGF) and ciliary neurotrophic factor (CNTF), which are known to protect photoreceptor cells.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Purification of Retinal Ganglion Cells (Two-Step Immuno-panning)
This protocol outlines the isolation of purified retinal ganglion cells from rat fetal retina, a crucial step for in vitro studies of neuroprotection.[4]
Materials:
-
Rat fetal retinae
-
Papain and DNase solution
-
Anti-macrophage antibody
-
Panning plates coated with anti-immunoglobulin G (IgG) and anti-Thy-1 antibody
-
Serum-free culture medium
Procedure:
-
Dissection and Dissociation: Dissect retinae from rat fetuses and enzymatically dissociate the tissue into a single-cell suspension using a papain and DNase solution.
-
Negative Selection: Incubate the cell suspension with an anti-macrophage antibody. Transfer the suspension to a panning plate coated with anti-IgG. Macrophages and other antibody-bound cells will adhere to the plate.
-
Collection of RGC-enriched fraction: After a defined incubation period, gently swirl the plate and collect the non-adherent cells. This fraction is enriched with retinal ganglion cells.
-
Positive Selection: Transfer the RGC-enriched cell suspension to a new panning plate coated with an anti-Thy-1 antibody, which specifically binds to a surface marker on RGCs.
-
Elution and Culture: After incubation, wash the plate to remove non-adherent cells. Elute the bound RGCs using trypsin. The purified RGCs are then cultured in a serum-free medium for subsequent experiments.
Cell Viability Assessment (Calcein-AM Assay)
The calcein-AM assay is a fluorescence-based method to determine the viability of cultured cells.[4]
Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. In viable cells, intracellular esterases cleave the AM group, converting the molecule into the highly fluorescent calcein. Calcein is membrane-impermeant and is therefore retained within cells with intact membranes, serving as an indicator of cell viability.
Procedure:
-
Cell Plating: Plate the purified RGCs in a multi-well plate.
-
Experimental Treatment: Treat the cells with the respective beta-blockers at various concentrations and induce hypoxic conditions.
-
Staining: After the treatment period, wash the cells and incubate them with a solution containing calcein-AM.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. The fluorescence intensity is directly proportional to the number of viable cells.
Veratridine-Stimulated Sodium Influx Assay
This assay measures the ability of a compound to block sodium influx through voltage-gated sodium channels in synaptosomes (isolated nerve terminals).[5]
Materials:
-
Rat cerebrocortical synaptosomes
-
Veratridine (a sodium channel activator)
-
Radioactive sodium (²²Na⁺) or a sodium-sensitive fluorescent dye
-
Test compounds (beta-blockers)
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from rat cerebral cortex using differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomes with the test beta-blocker at various concentrations.
-
Stimulation of Sodium Influx: Initiate sodium influx by adding veratridine in the presence of radioactive sodium (²²Na⁺) or a sodium-sensitive dye.
-
Measurement of Sodium Influx:
-
Radiometric method: After a short incubation, terminate the influx and measure the amount of ²²Na⁺ taken up by the synaptosomes using a scintillation counter.
-
Fluorometric method: Continuously monitor the change in fluorescence of the sodium-sensitive dye, which reflects the intracellular sodium concentration.
-
-
Data Analysis: Calculate the concentration of the beta-blocker that causes 50% inhibition of the veratridine-stimulated sodium influx (IC₅₀).
Conclusion
The experimental evidence strongly suggests that levobetaxolol possesses neuroprotective properties that are superior to those of other beta-blockers, such as timolol. This is primarily due to its enhanced ability to block sodium and calcium influx in neuronal cells, a mechanism independent of its IOP-lowering effect. These findings position levobetaxolol as a promising therapeutic agent for glaucoma, offering the dual benefit of IOP reduction and direct neuroprotection of retinal ganglion cells. Further research into the clinical implications of these neuroprotective effects is warranted to fully elucidate its role in preventing the progression of glaucomatous optic neuropathy.
References
- 1. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 2. Effectiveness of levobetaxolol and timolol at blunting retinal ischaemia is related to their calcium and sodium blocking activities: relevance to glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of synaptosomal veratridine-induced sodium influx by antidepressants and neuroleptics used in chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levobetaxolol-induced Up-regulation of retinal bFGF and CNTF mRNAs and preservation of retinal function against a photic-induced retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Levobetaxolol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of levobetaxolol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The objective is to present the performance characteristics of each method, supported by experimental data from various studies, to aid researchers in selecting the most appropriate method for their specific needs and to outline the process of cross-validation when transferring between these methods.
Data Presentation: A Comparative Overview
The quantification of levobetaxolol, the pharmacologically active S-enantiomer of betaxolol, is critical in pharmaceutical development and clinical monitoring. The choice of analytical method depends on factors such as required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of typical performance data for HPLC-UV and LC-MS/MS methods based on published literature.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance for Levobetaxolol Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 10 - 500 ng/mL | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~10 ng/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 97.4% - 102.0% | 95% - 105% |
| Precision (% RSD) | 1.1% - 1.7% | < 15% |
| Selectivity | Good, potential for interference from co-eluting compounds | Excellent, high specificity from mass-to-charge ratio detection |
| Run Time | 15 - 25 minutes | 5 - 10 minutes |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following protocols are synthesized from established methods for the analysis of levobetaxolol and related beta-blockers.
HPLC-UV Method for Levobetaxolol in Ophthalmic Solutions
This method is suitable for the quantification of levobetaxolol in pharmaceutical formulations where the concentration is relatively high and the matrix is less complex.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Column: A chiral stationary phase (CSP) column, such as a Chirobiotic T (250 mm x 4.6 mm, 5 µm), is essential for the enantiomeric separation of betaxolol.
-
Mobile Phase: A polar ionic mobile phase, for instance, a mixture of methanol, glacial acetic acid, and triethylamine (100:0.02:0.025, v/v/v), is often used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 274 nm.
-
Sample Preparation: Ophthalmic solutions are typically diluted with the mobile phase to fall within the calibration range.
-
Internal Standard: S-(-)-atenolol can be used as an internal standard.
LC-MS/MS Method for Levobetaxolol in Biological Matrices (e.g., Plasma)
This method is preferred for bioanalytical applications due to its high sensitivity and selectivity, which are necessary for detecting low concentrations of the drug in complex biological fluids.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used. Chiral separation is often achieved on a separate chiral column or by using a chiral derivatizing agent if the primary column does not provide enantiomeric resolution.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A flow rate in the range of 0.2 - 0.5 mL/min is typical.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for beta-blockers.
-
Mass Spectrometry: Detection is performed in Multiple Reaction Monitoring (MRM) mode. For levobetaxolol, the transition of the precursor ion (m/z) to a specific product ion is monitored for quantification.
-
Sample Preparation: A protein precipitation step using acetonitrile or methanol, followed by centrifugation and filtration, is a common sample preparation technique for plasma samples. Solid-phase extraction (SPE) can also be employed for cleaner extracts.
-
Internal Standard: A stable isotope-labeled analog of levobetaxolol is the ideal internal standard to correct for matrix effects and variability in ionization.
Mandatory Visualization
Cross-Validation Workflow
The process of cross-validation ensures that two different analytical methods produce comparable and reliable results. This is critical when, for example, a project transitions from an early-phase HPLC-UV method to a more sensitive LC-MS/MS method for later clinical trials. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
This guide provides a foundational comparison to assist in the selection and cross-validation of analytical methods for levobetaxolol quantification. For regulatory submissions, it is imperative to follow the specific guidance documents issued by authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
A Head-to-Head Comparison of Levobetaxolol and Brimonidine in Combination Therapy for Glaucoma
For Researchers, Scientists, and Drug Development Professionals
In the management of primary open-angle glaucoma (POAG) and ocular hypertension, combination therapy is often essential to achieve target intraocular pressure (IOP) and mitigate the risk of progressive vision loss. This guide provides a detailed, evidence-based comparison of two commonly used agents in combination: levobetaxolol, a cardioselective beta-1-adrenergic antagonist, and brimonidine, a selective alpha-2-adrenergic agonist.
Executive Summary
Combination therapy with levobetaxolol and brimonidine demonstrates superior efficacy in lowering IOP compared to monotherapy with either agent alone. This enhanced effect is attributed to their complementary mechanisms of action: levobetaxolol reduces aqueous humor production, while brimonidine both decreases aqueous production and increases uveoscleral outflow. The combination is generally well-tolerated, with a side effect profile that is largely predictable from the individual components.
Efficacy in Intraocular Pressure Reduction
Clinical studies have demonstrated a statistically significant greater reduction in IOP with the combined use of a beta-blocker and brimonidine compared to monotherapy with either drug. A key study evaluating the combination of 0.5% betaxolol (the racemic mixture of which levobetaxolol is the active S-isomer) and 0.2% brimonidine provides valuable insights. Given that levobetaxolol is the pharmacologically active component of betaxolol, these findings are highly relevant.[1]
| Treatment Group | Mean IOP Reduction from Baseline (mmHg) | Percentage IOP Reduction from Baseline |
| Betaxolol 0.5% Monotherapy | 4.8 | 21.2% |
| Brimonidine 0.2% Monotherapy | 5.8 | 25.5% |
| Betaxolol 0.5% + Brimonidine 0.2% Combination Therapy | 7.5 | 33.2% |
Data adapted from a clinical trial involving patients with primary open-angle glaucoma and ocular hypertension over an 8-week treatment period.
The IOP-lowering effect of the combination therapy is significantly greater than that of either betaxolol or brimonidine alone (p < 0.01).[2] While brimonidine monotherapy showed a slightly greater IOP reduction than betaxolol monotherapy in this study, the difference was not statistically significant.[2]
Safety and Tolerability Profile
The adverse events associated with the combination of betaxolol and brimonidine are generally mild and consistent with the known side effect profiles of each drug.
| Adverse Event | Betaxolol 0.5% Monotherapy | Brimonidine 0.2% Monotherapy | Betaxolol 0.5% + Brimonidine 0.2% Combination Therapy |
| Ocular Foreign Body Sensation | Not Reported | 1 patient | 2 patients |
| Ocular Irritation | Not Reported | 1 patient | 2 patients |
| Dizziness | Not Reported | Not Reported | 2 patients |
| Headache | Not Reported | Not Reported | 2 patients |
| Fatigue | Not Reported | Not Reported | 2 patients |
| Dry Mouth and Nose | Not Reported | Not Reported | 2 patients |
Data from a clinical trial involving 54 patients. No severe adverse reactions were reported, and no patients discontinued treatment due to adverse events.[3]
Mechanisms of Action and Signaling Pathways
Levobetaxolol and brimonidine lower IOP through distinct yet complementary mechanisms, targeting different aspects of aqueous humor dynamics.
Levobetaxolol: As a selective beta-1-adrenergic antagonist, levobetaxolol's primary mechanism of action is the reduction of aqueous humor production by the ciliary body.[1] It is believed to antagonize beta-adrenergic receptors, which, when stimulated, increase cyclic adenosine monophosphate (cAMP) and subsequently aqueous humor formation.[4]
Brimonidine: Brimonidine is a selective alpha-2-adrenergic agonist that acts via a dual mechanism. It reduces aqueous humor production and increases uveoscleral outflow.[5] The activation of alpha-2 receptors on the ciliary body is thought to inhibit adenylyl cyclase, leading to decreased cAMP and reduced aqueous humor secretion.
Below are diagrams illustrating the signaling pathways involved in the regulation of aqueous humor production by levobetaxolol and brimonidine.
Experimental Protocols
The following is a summary of the experimental design from a key clinical trial comparing betaxolol and brimonidine as monotherapy and in combination.
Study Design: A randomized clinical trial.
Participants: 54 patients (90 eyes) diagnosed with primary open-angle glaucoma or ocular hypertension.
Inclusion Criteria:
-
Diagnosis of POAG or ocular hypertension.
-
Willingness to comply with the clinical protocol.
Exclusion Criteria:
-
Eye diseases that could affect the reliability of the clinical test.
-
Intraocular or laser surgery within the previous three months.
-
Corneal lesions affecting IOP measurement.
-
Use of corneal contact lenses.
-
Allergy to any of the drug components.
-
History of asthma or bradycardia (resting heart rate < 60 bpm).
-
Pregnancy or lactation.
Treatment Groups:
-
Betaxolol Group: 0.5% betaxolol administered twice daily (one drop per administration).
-
Brimonidine Group: 0.2% brimonidine administered twice daily (one drop per administration).
-
Combination Therapy Group: One drop of 0.5% betaxolol followed by one drop of 0.2% brimonidine 5 minutes later, administered twice daily.
Study Duration: 8 weeks.
Primary Outcome Measure: Change in intraocular pressure (IOP) from baseline, measured at 2, 4, 6, and 8 weeks post-treatment.
Secondary Outcome Measure: Incidence and nature of adverse reactions.
Statistical Analysis: Single-factorial ANOVA was used for data analysis, with a p-value of < 0.05 considered statistically significant.
Conclusion
The combination of levobetaxolol and brimonidine offers a potent and well-tolerated therapeutic option for the management of elevated IOP in patients with glaucoma and ocular hypertension. The synergistic effect, resulting from their distinct mechanisms of action, provides a greater IOP-lowering capacity than either agent used as monotherapy. This comprehensive guide, supported by clinical trial data and an understanding of the underlying pharmacological pathways, provides a robust resource for researchers and clinicians in the field of ophthalmology.
References
- 1. Levobetaxolol hydrochloride: a review of its pharmacology and use in the treatment of chronic open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Brimonidine in the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. scispace.com [scispace.com]
A Comparative Guide to the In Vitro and In Vivo Activity of Levobetaxolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of levobetaxolol hydrochloride's performance with other alternatives for the management of elevated intraocular pressure (IOP), supported by experimental data.
This compound is a cardioselective beta-1 adrenergic receptor antagonist.[1] Its primary mechanism of action in the eye is the reduction of aqueous humor production, which in turn lowers intraocular pressure (IOP), a major risk factor for glaucoma.[1][2] This guide delves into the in vitro and in vivo pharmacological data of levobetaxolol and compares it with other commonly used IOP-lowering agents.
In Vitro Activity: Receptor Binding and Selectivity
The in vitro activity of beta-blockers is primarily determined by their binding affinity (Ki) to adrenergic receptors. A lower Ki value indicates a higher binding affinity. Levobetaxolol exhibits a high affinity for beta-1 adrenergic receptors with a lower affinity for beta-2 receptors, making it a beta-1 selective antagonist. This selectivity is a key differentiator from non-selective beta-blockers like timolol.
| Compound | Beta-1 Receptor Ki (nM) | Beta-2 Receptor Ki (nM) | Selectivity (Beta-1 vs. Beta-2) |
| Levobetaxolol | 0.76 | 32.6 | 43-fold for Beta-1 |
| Betaxolol | - | - | 193 to 233-fold for Beta-1 |
| Timolol | - | - | Non-selective |
| Levobunolol | - | - | 140-fold for Beta-2 |
Data compiled from multiple sources. Ki values can vary depending on the experimental conditions.
In Vivo Activity: Intraocular Pressure Reduction
Clinical and preclinical studies have demonstrated the efficacy of levobetaxolol in lowering IOP. The following table summarizes the mean IOP reduction observed in various studies, comparing levobetaxolol with other glaucoma medications.
| Drug | Concentration | Dosing Frequency | Mean IOP Reduction (mmHg) | Mean IOP Reduction (%) |
| Levobetaxolol HCl | 0.5% | Twice Daily | 2.56 - 5 | 16% - 21% |
| Timolol Maleate | 0.5% | Twice Daily | 3.70 - 4.9 | 26.9% |
| Latanoprost | 0.005% | Once Daily | 4.85 - 6.7 | 30.2% |
| Betaxolol HCl | 0.5% | Twice Daily | 2.24 | 15% - 35% |
| Levobunolol HCl | 0.5% | Once or Twice Daily | 4.51 | 15% - 35% |
Data is sourced from various clinical trials and meta-analyses. The reported IOP reduction can vary based on the patient population, baseline IOP, and study duration.[3][4][5][6][7][8]
Signaling Pathway of Aqueous Humor Production
The production of aqueous humor in the ciliary body is a complex process regulated by various signaling pathways. Beta-adrenergic stimulation increases aqueous humor formation. Levobetaxolol, by blocking beta-1 adrenergic receptors in the ciliary epithelium, reduces the production of cyclic AMP (cAMP), a key second messenger in this pathway. This leads to a decrease in aqueous humor secretion and consequently, a reduction in IOP.
Caption: Signaling pathway of aqueous humor production and the inhibitory action of levobetaxolol.
Experimental Protocols
In Vitro: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for beta-1 and beta-2 adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing human beta-1 or beta-2 adrenergic receptors are prepared from cultured cells (e.g., CHO or HEK293 cells) through homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).[9]
-
Binding Reaction: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [³H]-CGP 12177) and varying concentrations of the unlabeled test compound (this compound).[9]
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[9]
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter using a cell harvester. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[9][10]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
In Vivo: Intraocular Pressure Measurement in an Animal Model (Rabbit)
Objective: To evaluate the IOP-lowering efficacy of topically administered this compound in a rabbit model of ocular hypertension.
Methodology:
-
Animal Model: New Zealand White rabbits are commonly used. Ocular hypertension can be induced by various methods, such as the intracameral injection of alpha-chymotrypsin or by water loading.
-
Baseline IOP Measurement: Baseline IOP is measured in both eyes of each rabbit using a calibrated tonometer (e.g., Tono-Pen, pneumatonometer) before any treatment.[11][12][13][14][15]
-
Drug Administration: A single drop of this compound ophthalmic solution (e.g., 0.5%) is administered topically to one eye (the treated eye), while the contralateral eye receives a vehicle control (the control eye).
-
IOP Monitoring: IOP is measured in both eyes at specific time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).[11][12][13][14][15]
-
Data Analysis: The mean IOP in the treated and control eyes is calculated for each time point. The percentage of IOP reduction in the treated eye compared to the baseline and the control eye is determined. Statistical analysis (e.g., t-test or ANOVA) is used to assess the significance of the IOP reduction.
Caption: Workflow for in vivo IOP measurement in a rabbit model.
References
- 1. Ocular beta-blockers in glaucoma management. Clinical pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glaucoma - Wikipedia [en.wikipedia.org]
- 3. medicaid.nv.gov [medicaid.nv.gov]
- 4. aao.org [aao.org]
- 5. A Randomised Open Label Comparative Clinical Trial on the Efficacy of Latanoprost and Timolol in Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jkscience.org [jkscience.org]
- 7. Meta-analysis of randomised controlled trials comparing latanoprost with timolol in the treatment of patients with open angle glaucoma or ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of latanoprost and timolol in patients with ocular hypertension and glaucoma: a six-month masked, multicenter trial in the United States. The United States Latanoprost Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. revvity.com [revvity.com]
- 11. Effects of General Anesthesia on Intraocular Pressure in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. researchgate.net [researchgate.net]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of Side Effect Profiles: Levobetaxolol and Other Ophthalmic Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Ocular and Systemic Side Effects of Common Ophthalmic Beta-Blockers
Topical beta-blockers are a cornerstone in the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Their efficacy in lowering IOP is well-established; however, their use is often tempered by the potential for both local and systemic side effects. This guide provides a detailed comparison of the side effect profiles of levobetaxolol, a cardioselective beta-1 adrenergic antagonist, with other commonly prescribed ophthalmic beta-blockers, including the non-selective agents timolol and carteolol, and the cardioselective agent betaxolol. This analysis is supported by quantitative data from clinical studies and detailed experimental protocols to aid in research and development.
Pharmacological Differentiation: The Key to Understanding Side Effect Profiles
The side effect profiles of ophthalmic beta-blockers are intrinsically linked to their pharmacological properties, primarily their selectivity for beta-adrenergic receptors and the presence or absence of intrinsic sympathomimetic activity (ISA).
-
Beta-1 Selectivity: Levobetaxolol and betaxolol are cardioselective, meaning they primarily target beta-1 adrenergic receptors, which are predominant in the heart. This selectivity is associated with a reduced risk of bronchospasm compared to non-selective beta-blockers that also block beta-2 receptors in the lungs.
-
Non-Selectivity: Timolol and levobunolol are non-selective beta-blockers, potently blocking both beta-1 and beta-2 receptors. This lack of selectivity increases the risk of respiratory side effects in susceptible individuals.[1]
-
Intrinsic Sympathomimetic Activity (ISA): Carteolol is a non-selective beta-blocker that also possesses ISA. This means it can cause a slight activation of the beta-adrenergic receptor while blocking the effects of more potent catecholamines. This property may translate to a lower incidence of some systemic side effects, such as bradycardia and bronchoconstriction, compared to other non-selective agents.[2]
Quantitative Comparison of Side Effect Incidence
The following tables summarize the reported incidence of common ocular and systemic side effects for levobetaxolol and other selected ophthalmic beta-blockers based on data from clinical trials and product information. It is important to note that direct head-to-head comparative trials for all side effects across all agents are limited, and incidence rates can vary depending on the study population and methodology.
Table 1: Incidence of Common Ocular Side Effects
| Side Effect | Levobetaxolol (0.5%) | Timolol (0.5%) | Betaxolol (0.25%, 0.5%) | Carteolol (1%) |
| Transient Eye Discomfort/Stinging/Burning | 11%[3] | ~12.5% (one in eight patients)[4] | Up to 30-40%[2] | 25%[5][6] |
| Blurred Vision | 2%[3] | Occasional | Reported[7] | Occasional[8] |
| Conjunctival Hyperemia (Redness) | <2% | Not specified | Uncommon[9] | 25%[5][6] |
| Tearing | <2% | Not specified | Uncommon[9] | 25%[5][6] |
| Dry Eyes | Not specified | 11% in one study[10] | Reported[7] | Reported[10] |
Table 2: Incidence of Common Systemic Side Effects
| Side Effect | Levobetaxolol (0.5%) | Timolol (0.5%) | Betaxolol (0.25%, 0.5%) | Carteolol (1%) |
| Cardiovascular | ||||
| Bradycardia (Slow Heart Rate) | <2%[3] | Reported, can be significant[11] | <2%[7] | Reported, potentially less than timolol[12] |
| Hypotension (Low Blood Pressure) | <2%[3] | Reported[11] | <2%[7] | Reported[8] |
| Respiratory | ||||
| Bronchospasm/Dyspnea (Shortness of Breath) | Caution advised, but less risk than non-selective agents[13] | Significant risk in asthmatics[1] | Caution advised, but less risk than non-selective agents[7] | Risk present, but potentially lower due to ISA[2] |
| Central Nervous System | ||||
| Dizziness | <2%[3] | Most reported general symptom in one analysis (n=281)[14] | Reported[7] | Reported[4] |
| Headache | <2% | Reported | Reported[7] | Occasional[8] |
| Fatigue | Not specified | Reported | Reported | Reported[10] |
Experimental Protocols for Assessing Side Effects
The evaluation of side effects in clinical trials of ophthalmic beta-blockers involves a combination of patient-reported outcomes and objective clinical measurements.
Assessment of Ocular Side Effects
A standardized approach is crucial for accurately capturing the incidence and severity of ocular side effects.
-
Patient-Reported Outcomes:
-
Ocular Comfort Index (OCI): A validated questionnaire used to measure the severity of discomfort caused by ocular surface disease.[15][16] It assesses symptoms like burning, stinging, grittiness, and blurred vision on a linear interval scale.
-
Visual Analog Scales (VAS): Used for patients to rate the severity of specific symptoms like itching, tearing, and foreign body sensation on a scale of 0 to 100.[17]
-
-
Clinical Examinations:
-
Slit-Lamp Biomicroscopy: A detailed examination of the anterior segment of the eye to assess for signs of irritation, such as conjunctival hyperemia, corneal staining (using fluorescein or lissamine green), and any other abnormalities.[18]
-
Tear Film Break-Up Time (TBUT): Measures the stability of the tear film and is an indicator of dry eye. A shorter TBUT suggests increased tear film instability.[19]
-
Schirmer's Test: Measures aqueous tear production to assess for dry eye.[19]
-
Corneal Esthesiometry: Assesses corneal sensitivity, which can be affected by some topical medications.[20]
-
Assessment of Systemic Side Effects
Given the systemic absorption of ophthalmic beta-blockers, a thorough evaluation of their systemic effects is a critical component of clinical trials.
-
Cardiovascular Monitoring:
-
Heart Rate and Blood Pressure: Measured at baseline and at various time points after drug administration (e.g., peak and trough levels) in both resting and exercise conditions.[13] Holter monitoring may be used for continuous 24-hour assessment.
-
Electrocardiogram (ECG): To detect any changes in cardiac rhythm or conduction.
-
-
Pulmonary Function Testing:
-
Spirometry: Measures lung function, specifically Forced Expiratory Volume in one second (FEV1) and Forced Vital Capacity (FVC), to assess for bronchoconstriction. This is particularly important for non-selective beta-blockers and in patients with a history of respiratory conditions.[21]
-
-
Adverse Event Reporting:
-
A systematic collection of all adverse events reported by study participants, which are then coded using standardized terminology (e.g., MedDRA) and analyzed for frequency and severity.
-
Visualizing the Mechanisms and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway of aqueous humor production and beta-blocker action.
Caption: A typical clinical trial workflow for assessing drug side effects.
Caption: Classification and comparison of different ophthalmic beta-blockers.
Conclusion
The choice of an ophthalmic beta-blocker involves a careful consideration of its efficacy in lowering IOP and its potential side effect profile. Levobetaxolol, with its beta-1 selectivity, offers a favorable safety profile, particularly with regard to respiratory side effects, when compared to non-selective agents like timolol. Carteolol's intrinsic sympathomimetic activity may also mitigate some of the systemic side effects associated with non-selective beta-blockade. However, as the quantitative data indicates, local ocular side effects such as stinging and burning can occur with all agents and may be more frequent with some formulations. A thorough understanding of the pharmacological differences, coupled with robust clinical trial data on side effect incidence, is paramount for the informed development and selection of ophthalmic beta-blocker therapies.
References
- 1. Neuropsychiatric Adverse Events from Topical Ophthalmic Timolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical ophthalmic beta blockers: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. reference.medscape.com [reference.medscape.com]
- 7. Betoptic S (Betaxolol Hydrochloride Ophthalmic Suspension): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. pi.bausch.com [pi.bausch.com]
- 9. drugs.com [drugs.com]
- 10. What are the side effects of Carteolol Hydrochloride? [synapse.patsnap.com]
- 11. aoa.org [aoa.org]
- 12. Betaxolol Hydrochloride Ophthalmic (Betaxolol Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Levobetaxolol hydrochloride: a review of its pharmacology and use in the treatment of chronic open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A national analysis of systemic adverse events of beta-blockers used for glaucoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Reexamining Ophthalmic Drugs, Safety and Tolerability in Phase 1 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative efficacy and safety of preserved versus preservative-free beta-blockers in patients with glaucoma or ocular hypertension: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of Ocular Irritation Sensitivity: Implications of Clinical Parameters, Pain Sensitivity, and Tear Neuromediator Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. prnorb.com [prnorb.com]
A Meta-Analysis of Clinical Trials on Levobetaxolol for Open-Angle Glaucoma: A Comparative Guide
This guide provides a comprehensive meta-analysis of clinical trials investigating the efficacy and safety of levobetaxolol for the treatment of open-angle glaucoma and ocular hypertension. Designed for researchers, scientists, and drug development professionals, this document objectively compares levobetaxolol with other common intraocular pressure (IOP)-lowering agents, supported by experimental data and detailed methodologies.
Executive Summary
Levobetaxolol, the S-isomer of betaxolol, is a cardioselective β1-adrenergic receptor antagonist that effectively lowers intraocular pressure by reducing the production of aqueous humor.[1] Clinical studies have demonstrated its efficacy in patients with primary open-angle glaucoma (POAG) and ocular hypertension.[2] As a cardioselective agent, levobetaxolol is associated with a reduced risk of pulmonary side effects compared to non-selective beta-blockers, making it a potentially safer option for patients with respiratory conditions.[3] This guide synthesizes data from various clinical trials to compare its performance against other beta-blockers like timolol and levobunolol, as well as the prostaglandin analog latanoprost.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from clinical trials, comparing the IOP-lowering effects and adverse event profiles of levobetaxolol and its alternatives.
Table 1: Comparative Intraocular Pressure (IOP) Reduction
| Medication | Dosage | Mean IOP Reduction (mmHg) | Mean IOP Reduction (%) | Study Duration | Comparator(s) |
| Levobetaxolol | 0.5% BID | 5-6 mmHg (peak)[4] | 20-23% (peak)[4] | 3 months | Betaxolol |
| Betaxolol | 0.5% BID | 3.7 mmHg[5] | 16-21% (trough), 20-23% (peak)[4] | 3 months | Levobunolol |
| 0.5% BID | 6.3 mmHg[6] | 26%[7] | 26 weeks | Timolol | |
| Timolol | 0.5% BID | 7.2 mmHg[6] | 26% (trough), 27% (peak)[8] | 26 weeks | Betaxolol |
| 0.5% BID | 8.4 mmHg (29%)[7] | - | 6 months | Betaxolol | |
| Levobunolol | 0.25% BID | 6.2 mmHg[5] | - | 3 months | Betaxolol |
| 0.5% BID | 6.0 mmHg[5] | - | 3 months | Betaxolol | |
| Latanoprost | 0.005% QD | Significantly higher than betaxolol[9] | 28% (trough), 31% (peak)[8] | 3 months | Betaxolol |
BID: twice daily; QD: once daily.
Table 2: Comparative Adverse Events Profile
| Medication | Common Ocular Adverse Events | Incidence of Ocular Events | Common Systemic Adverse Events | Incidence of Systemic Events |
| Levobetaxolol | Transient ocular discomfort[1] | 11%[1] | Bradycardia, heart block, hypertension, hypotension, tachycardia, anxiety, dizziness, constipation, dyspepsia[1] | <2%[1] |
| Betaxolol | Burning/stinging upon instillation[6] | Higher (25%) than timolol[3] | Less systemic β2-blockade than timolol and levobunolol[3] | - |
| Timolol | - | - | Decreased mean brachial arterial pressure[6] | - |
| Levobunolol | Burning and stinging[10] | Similar to or greater than timolol[3] | Similar systemic beta-blockade to timolol[3] | - |
| Latanoprost | Conjunctival hyperemia | - | Minimal | - |
Experimental Protocols
The clinical trials cited in this guide predominantly follow a randomized, double-masked, parallel-group, or crossover design. Below is a generalized experimental protocol for a comparative clinical trial of levobetaxolol.
1. Study Design: A multi-center, randomized, double-masked, active-controlled, parallel-group study.
2. Patient Population:
- Inclusion Criteria:
- Male or female patients, aged 18 years or older.
- Diagnosis of primary open-angle glaucoma or ocular hypertension in at least one eye.
- Intraocular pressure of ≥22 mmHg and ≤30 mmHg in at least one eye at baseline after a washout period of previous glaucoma medications.
- Best corrected visual acuity of 20/100 or better.
- Able to provide informed consent.
- Exclusion Criteria:
- History of acute angle-closure glaucoma.
- Severe ocular trauma or intraocular surgery within the preceding 6 months.
- Use of contact lenses during the study.
- Known sensitivity to any of the study medications or their components.
- Presence of other significant ocular diseases.
- Systemic conditions that could interfere with the study, such as severe cardiovascular or respiratory disease.
- Participation in another clinical trial within the last 30 days.
3. Treatment Regimen:
- Patients are randomly assigned to receive one of the following treatments:
- Levobetaxolol 0.5% ophthalmic suspension, one drop in the affected eye(s) twice daily.
- Comparator drug (e.g., Timolol 0.5% ophthalmic solution), one drop in the affected eye(s) twice daily.
- The duration of the treatment period is typically 3 to 6 months.
4. Outcome Measures:
- Primary Efficacy Endpoint: The mean change in intraocular pressure from baseline at specified time points (e.g., week 12, month 6) measured by Goldmann applanation tonometry.
- Secondary Efficacy Endpoints:
- The proportion of patients achieving a target IOP reduction (e.g., ≥20% from baseline).
- Changes in visual field parameters assessed by automated perimetry.
- Safety and Tolerability Assessments:
- Incidence of ocular and systemic adverse events, recorded at each study visit.
- Changes in best-corrected visual acuity, slit-lamp biomicroscopy findings, and ophthalmoscopy.
- Systemic safety parameters including heart rate and blood pressure.
5. Statistical Analysis:
- The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population using an analysis of covariance (ANCOVA) model, with baseline IOP as a covariate.
- Safety data are summarized descriptively.
Mandatory Visualizations
Signaling Pathway of Levobetaxolol in Reducing Aqueous Humor Production
Caption: Signaling pathway of levobetaxolol in the ciliary epithelium.
Experimental Workflow of a Comparative Clinical Trial
Caption: Generalized workflow of a randomized clinical trial comparing levobetaxolol.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of ophthalmic beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levobetaxolol hydrochloride: a review of its pharmacology and use in the treatment of chronic open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levobunolol and betaxolol. A double-masked controlled comparison of efficacy and safety in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of betaxolol and timolol in open angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Betaxolol and timolol. A comparison of efficacy and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intraocular pressure-lowering effects of all commonly used glaucoma drugs: a meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of betaxolol and latanoprost on ocular blood flow and visual fields in patients with primary open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Randomised Open Label Comparative Clinical Trial on the Efficacy of Latanoprost and Timolol in Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Levobetaxolol vs. Racemic Betaxolol: A Comparative Analysis of Efficacy at Lower Concentrations
A detailed examination of the experimental data indicates that levobetaxolol, the levorotatory (S)-isomer of betaxolol, can be more effective than racemic betaxolol at a lower concentration for reducing intraocular pressure (IOP). This enhanced potency is attributed to its higher specific activity and advanced formulation technology.
Levobetaxolol is the pharmacologically active isomer of betaxolol, a cardioselective β1-adrenergic receptor antagonist.[1][2] Racemic betaxolol is a mixture of both the active S-isomer (levobetaxolol) and the less active R-isomer (dextrobetaxolol).[1] The primary application of these compounds in ophthalmology is the management of elevated intraocular pressure in patients with chronic open-angle glaucoma or ocular hypertension.[1][3] The mechanism of action involves the blockade of β1-receptors in the ciliary body, leading to a reduction in aqueous humor production.[1][3]
Superior Efficacy of Levobetaxolol Formulation at Reduced Concentration
Clinical evidence highlights that a 0.25% ophthalmic suspension of levobetaxolol demonstrates comparable IOP-lowering efficacy to a 0.5% ophthalmic solution of racemic betaxolol.[1][2] This is achieved through a specialized delivery system in the levobetaxolol formulation, which incorporates a cationic exchange resin. This system increases the residence time of the drug in the cul-de-sac, thereby enhancing its ocular bioavailability and allowing for a similar therapeutic effect at half the concentration of the racemic mixture.[1][2]
Comparative Pharmacodynamics and Receptor Affinity
In vitro studies have consistently demonstrated the superior potency of levobetaxolol. In non-pigmented ciliary epithelial cells, levobetaxolol was found to be more potent than both dextrobetaxolol and racemic betaxolol at inhibiting isoproterenol-stimulated cAMP production, a key step in aqueous humor formation.[1] Furthermore, preclinical studies in conscious ocular hypertensive cynomolgus monkeys revealed that levobetaxolol was more potent than dextrobetaxolol in reducing IOP.[4][5] Notably, in the same animal model, the efficacy of racemic betaxolol in lowering IOP was found to be very similar to that of levobetaxolol alone.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies.
Table 1: Receptor Binding Affinity and Functional Potency
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | β1-Selectivity (fold) |
| Levobetaxolol | Cloned Human β1 | 0.76 | 33.2 (guinea pig atrial β1) | 43-89 |
| Cloned Human β2 | 32.6 | 2970 (guinea pig tracheal β2) | ||
| Dextrobetaxolol | Cloned Human β1 & β2 | Much weaker than levobetaxolol | - | - |
| Racemic Betaxolol | Guinea Pig Heart (β1) | 37.9 | - | 233 |
| Guinea Pig Lung (β2) | 8840 | - |
Data compiled from Sharif et al. (2001) and other sources.[4]
Table 2: Comparative Efficacy in Intraocular Pressure (IOP) Reduction
| Drug Formulation | Concentration | Animal Model/Patient Population | IOP Reduction |
| Levobetaxolol | 150 µ g/eye | Ocular hypertensive cynomolgus monkeys | 25.9 ± 3.2% |
| Dextrobetaxolol | 150 µ g/eye | Ocular hypertensive cynomolgus monkeys | 15.5 ± 3.6% |
| Levobetaxolol Ophthalmic Suspension | 0.25% | Patients with POAG or OHT | Similar to 0.5% Betaxolol Solution |
| Betaxolol Ophthalmic Solution | 0.5% | Patients with POAG or OHT | Similar to 0.25% Levobetaxolol Suspension |
POAG: Primary Open-Angle Glaucoma; OHT: Ocular Hypertension. Data from Sharif et al. (2001) and Weinreb et al. (1990).[1][4]
Experimental Protocols
Receptor Binding and Functional Assays
Objective: To determine the binding affinities and functional potencies of levobetaxolol, dextrobetaxolol, and racemic betaxolol at β-adrenergic receptors.
Methodology:
-
Receptor Source: Cloned human β1- and β2-adrenergic receptors expressed in a stable cell line, and tissue homogenates from guinea pig heart (predominantly β1) and lung (predominantly β2).
-
Radioligand Binding Assays: Competition binding assays were performed using a radiolabeled ligand (e.g., [3H]-CGP12177) that binds to β-receptors.
-
Procedure: Varying concentrations of the test compounds (levobetaxolol, dextrobetaxolol, racemic betaxolol) were incubated with the receptor preparations and the radioligand.
-
Measurement: The amount of radioligand displaced by the test compound was measured to determine the inhibition constant (Ki), which reflects the binding affinity.
-
Functional Assays: The ability of the compounds to antagonize the effects of a β-agonist (e.g., isoproterenol) on second messenger production (e.g., cAMP) was measured in cell-based assays. The concentration of the antagonist that inhibits 50% of the agonist response (IC50) was determined as a measure of functional potency.
In Vivo IOP Reduction Studies in an Animal Model
Objective: To compare the IOP-lowering efficacy of levobetaxolol and dextrobetaxolol in a relevant animal model.
Methodology:
-
Animal Model: Conscious ocular hypertensive cynomolgus monkeys. Ocular hypertension was induced prior to the study.
-
Drug Administration: A single topical dose of the test compounds (e.g., 150 µ g/eye of levobetaxolol or dextrobetaxolol) was administered to one eye of each animal.
-
IOP Measurement: Intraocular pressure was measured at baseline and at various time points after drug administration using a calibrated applanation tonometer.
-
Data Analysis: The percentage reduction in IOP from baseline was calculated for each treatment group and compared.
Visualizing the Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of β-adrenergic receptor antagonism and a typical clinical trial workflow for comparing ophthalmic hypotensive agents.
References
- 1. Levobetaxolol hydrochloride: a review of its pharmacology and use in the treatment of chronic open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Levobetaxolol (Betaxon) and other beta-adrenergic antagonists: preclinical pharmacology, IOP-lowering activity and sites of action in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Receptor Selectivity: Levobetaxolol Versus Newer Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor selectivity profile of levobetaxolol against two newer-generation beta-blockers, nebivolol and bisoprolol. The following sections present quantitative binding affinity data, a comprehensive overview of the experimental methodology used to determine receptor selectivity, and visualizations of key biological and experimental processes.
Quantitative Receptor Selectivity Data
The selectivity of a beta-blocker for the β1-adrenergic receptor over the β2-adrenergic receptor is a critical determinant of its clinical profile. High β1-selectivity is generally associated with a lower incidence of side effects related to β2-receptor blockade, such as bronchoconstriction. The binding affinities (Ki) of levobetaxolol, nebivolol, and bisoprolol for human β1 and β2 adrenergic receptors are summarized in the table below. A lower Ki value indicates a higher binding affinity. The β1/β2 selectivity ratio is calculated from these Ki values and represents the preference of the drug for the β1 receptor.
| Drug | β1 Ki (nM) | β2 Ki (nM) | β1/β2 Selectivity Ratio |
| Levobetaxolol | 0.76[1][2] | 32.6[1][2] | 43 |
| Nebivolol | 0.73 | 234.3 | 321[3] |
| Bisoprolol | 1.5 | 28.5 | 19[4] |
Note: Ki values can vary between studies depending on the experimental conditions.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for beta-adrenergic receptors is predominantly carried out using radioligand binding assays, which are considered the gold standard for quantifying receptor-ligand interactions.[5][6]
Principle
This technique involves the use of a radiolabeled ligand (a molecule that binds to the receptor) to quantify the number of receptors in a given sample and to determine the affinity of unlabeled drugs for these receptors. Competition binding assays are specifically used to determine the Ki of a test compound.[5][6] In this setup, a fixed concentration of a radioligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test drug. The ability of the test drug to displace the radioligand from the receptor is measured, and from this, its inhibitory concentration (IC50) and subsequently its binding affinity (Ki) can be calculated.
Materials
-
Receptor Source: Membranes isolated from cells or tissues expressing the target beta-adrenergic receptors (e.g., CHO cells transfected with human β1 or β2 receptors, or membrane preparations from cardiac tissue).[4][5]
-
Radioligand: A high-affinity, non-selective or selective beta-blocker labeled with a radioisotope, such as [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol.[5][7]
-
Test Compounds: Levobetaxolol, nebivolol, bisoprolol, and other compounds to be tested.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A system to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity of the samples.
Procedure
-
Membrane Preparation: The cells or tissues expressing the beta-adrenergic receptors are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.[8]
-
Assay Setup: In a series of tubes or a microplate, the following are added:
-
A fixed amount of the membrane preparation.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound.
-
For determining non-specific binding, a high concentration of a non-radiolabeled antagonist (e.g., propranolol) is added to a separate set of tubes to block all specific binding of the radioligand.[5]
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.[8]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.[8]
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Beta-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of beta-adrenergic receptors upon agonist binding and its inhibition by beta-blockers.
Caption: Canonical Gs-protein signaling pathway of beta-adrenergic receptors.
Experimental Workflow for Radioligand Binding Assay
The diagram below outlines the key steps involved in a competitive radioligand binding assay to determine the receptor selectivity of a test compound.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. Levobetaxolol (Betaxon) and other beta-adrenergic antagonists: preclinical pharmacology, IOP-lowering activity and sites of action in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Proper Disposal of Levobetaxolol Hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Levobetaxolol Hydrochloride, a beta-adrenergic receptor inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Hazard Profile
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1]. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1]. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1]. |
Disposal Procedures
Disposal of this compound must be conducted in accordance with federal, state, and local regulations. The primary directive is to dispose of the contents and container at an approved waste disposal plant[1]. Avoid release to the environment[1].
Step-by-Step Disposal Protocol:
-
Segregation:
-
Isolate waste containing this compound from other laboratory waste streams.
-
This includes pure substance, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
-
Containerization:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Environmental Hazard").
-
-
Waste Manifesting:
-
Arranging for Pickup and Disposal:
-
Contact a licensed hazardous waste disposal contractor to arrange for the pickup and transport of the waste.
-
The waste must be transported to a permitted treatment, storage, and disposal facility (TSDF). Most pharmaceutical waste is incinerated at a licensed medical incineration site[3].
-
What Not to Do:
-
Do NOT dispose of this compound down the drain. This can lead to the contamination of water supplies[2]. The EPA's Subpart P regulations for healthcare facilities explicitly prohibit the flushing of hazardous waste pharmaceuticals[3].
-
Do NOT dispose of this compound in the regular trash.
-
Do NOT flush medications unless they are specifically on the FDA's flush list[2][5].
Accidental Spills
In the event of a spill, follow these procedures:
-
Personal Protective Equipment (PPE): Ensure appropriate PPE is worn, including gloves, safety glasses, and a lab coat[1].
-
Containment: Prevent the spill from spreading and keep it away from drains or water courses[1].
-
Cleanup:
-
For liquid spills, absorb with an inert material such as diatomite or universal binders[1].
-
For solid spills, carefully sweep or scoop the material to avoid dust formation.
-
-
Decontamination: Decontaminate the spill area and any affected equipment[1].
-
Disposal: All cleanup materials must be disposed of as hazardous waste as described in the disposal procedures above[1].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Essential Safety and Logistics for Handling Levobetaxolol Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of pharmaceutical compounds like Levobetaxolol Hydrochloride is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment.
This compound is identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the following personal protective equipment (PPE) guidelines, handling procedures, and emergency responses is critical for minimizing exposure risks and ensuring environmental safety.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on established safety protocols.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes | Safety goggles with side-shields | Ensure a snug fit to protect against splashes. |
| Hands | Protective gloves | Use chemically resistant gloves, such as nitrile, and it is strongly recommended to double-glove.[2][3] Change gloves regularly or immediately if contaminated, torn, or punctured.[2] |
| Body | Protective disposable gown | Should be made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2] |
| Respiratory | Suitable respirator | A fit-tested NIOSH-certified N95 or N100 respirator is strongly recommended when there is a risk of generating airborne powder or aerosols.[3] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
